Product packaging for 5,7-Dihydroxychromone(Cat. No.:CAS No. 31721-94-5)

5,7-Dihydroxychromone

Numéro de catalogue: B1664638
Numéro CAS: 31721-94-5
Poids moléculaire: 178.14 g/mol
Clé InChI: NYCXYKOXLNBYID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,7-Dihydroxychromone is a member of chromones.
This compound has been reported in Begonia nantoensis, Viscum coloratum, and other organisms with data available.
isolated from the roots of Bauhinia hupehara

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B1664638 5,7-Dihydroxychromone CAS No. 31721-94-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCXYKOXLNBYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185617
Record name 5,7-Dihydroxychromone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31721-94-5
Record name 5,7-Dihydroxychromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31721-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxychromone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxychromone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5,7-Dihydroxychromone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone is a naturally occurring chromone derivative that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species and as a fungal-induced phytoalexin. The primary natural sources reported in the literature are summarized in the table below.

Table 1: Natural Sources of this compound
Source Type Specific Organism(s)
PlantsArachis hypogaea (Peanut), particularly the shells[1]
Garcinia mangostana (Mangosteen)[2]
Garcinia conrauana (bark)[3]
Adina rubescens
Cassia obtusifolia (as a phytoalexin)
Begonia nantoensis[4]
Viscum coloratum[4]
Plants of the genus Silybum
FungiInduced in Cassia obtusifolia upon fungal infection

Physicochemical and Spectroscopic Data

Accurate identification of this compound is reliant on its distinct physicochemical and spectroscopic properties. The following table summarizes key data for its characterization.

Table 2: Physicochemical and Spectroscopic Data for this compound
Property Value
Molecular Formula C₉H₆O₄[2][3]
Molecular Weight 178.14 g/mol [4]
Appearance Yellow crystal
Melting Point 272-273 °C[4]
Solubility Soluble in methanol and DMSO[2][5]
UV-Vis λmax 251, 258, 296 nm[2]
Mass Spectrometry Monoisotopic Mass: 178.02660867 Da[4]
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
Content in Peanut Shells 0.59 mg/g[1]

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound from plant material typically involves extraction, partitioning, and chromatographic purification.

experimental_workflow start Plant Material (e.g., Peanut Shells) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection chromatography->fractionation purification Preparative HPLC or Recrystallization fractionation->purification characterization Spectroscopic Analysis (NMR, MS, UV-Vis) purification->characterization end Pure this compound characterization->end

A generalized workflow for the isolation of this compound.
Detailed Methodologies

Step 1: Sample Preparation and Extraction

  • Obtain the desired plant material (e.g., dried peanut shells).

  • Grind the material into a fine powder to increase the surface area for extraction.

  • Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol for an extended period (e.g., 24-48 hours) to extract a broad range of compounds, including this compound.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Solvent Partitioning

  • Suspend the crude extract in water to form an aqueous suspension.

  • Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.

Step 3: Chromatographic Purification

  • Subject the enriched extract to column chromatography using a stationary phase such as silica gel.[6]

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[6]

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Pool the fractions containing this compound.

Step 4: Final Purification

  • For higher purity, subject the pooled fractions to preparative high-performance liquid chromatography (HPLC).[6]

  • Alternatively, recrystallization from a suitable solvent can be employed to obtain pure crystalline this compound.

Step 5: Structural Elucidation

  • Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy.[3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2/ARE and PPARγ pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.

nrf2_pathway cluster_nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 inhibition ROS Oxidative Stress ROS->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activation

Activation of the Nrf2/ARE pathway by this compound.
PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

ppar_pathway cluster_nucleus DHC This compound PPARg PPARγ DHC->PPARg activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus translocation PPRE PPRE Nucleus->PPRE binding Target_Genes Target Genes (Adipogenesis, Lipid Metabolism) PPRE->Target_Genes transcription regulation

Modulation of the PPARγ signaling pathway by this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a consolidated overview of its natural sources and a generalized protocol for its isolation and characterization. The elucidation of its mechanisms of action through pathways like Nrf2/ARE and PPARγ further underscores its importance in drug discovery and development. Further research is warranted to explore its full therapeutic utility and to develop optimized and scalable isolation procedures from its natural sources.

References

An In-depth Technical Guide to the Synthesis of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5,7-dihydroxychromone (C₉H₆O₄), a key scaffold in medicinal chemistry found in numerous natural products.[1][2][3] The document outlines established methodologies, presents detailed experimental protocols, summarizes quantitative data for comparative analysis, and includes visual diagrams of the reaction pathways.

Overview of Synthetic Strategies

The synthesis of this compound typically originates from the readily available precursor, 2,4,6-trihydroxyacetophenone, which is derived from phloroglucinol. The core challenge lies in the construction of the γ-pyrone ring onto the polyhydroxy-substituted benzene ring. The most prevalent and well-documented methods include:

  • The Ethyl Oxalyl Chloride Method: A two-step process involving acylation of 2,4,6-trihydroxyacetophenone with ethyl oxalyl chloride, followed by intramolecular cyclization, hydrolysis, and subsequent thermal decarboxylation.[4]

  • The Ethyl Formate Method (Claisen Condensation): A direct approach involving the base-catalyzed condensation of 2,4,6-trihydroxyacetophenone with ethyl formate, followed by acid-catalyzed cyclization to form the chromone ring.[1]

  • The Baker-Venkataraman Rearrangement: A classical and versatile method for chromone and flavone synthesis.[5] This pathway involves the base-catalyzed rearrangement of an intermediate o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[6][7]

This guide will focus on the first two methods, for which specific experimental details and yields are available in the literature.

Pathway I: Synthesis via Ethyl Oxalyl Chloride

This convenient synthesis route proceeds through a 5,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid intermediate, which is then decarboxylated to yield the final product.[4] It is a reliable method, although it requires careful handling of the moisture-sensitive ethyl oxalyl chloride.

Reaction Scheme and Workflow

The overall workflow involves the initial acylation of the starting material, followed by cyclization and decarboxylation.

Synthesis_Workflow_1 cluster_0 Step 1: Acylation & Cyclization cluster_1 Step 2: Decarboxylation A 2,4,6-Trihydroxyacetophenone B Intermediate Ester A->B Ethyl Oxalyl Chloride, Pyridine, 0°C to RT C 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid B->C 5% Na2CO3, EtOH, 60-70°C D This compound C->D Heat (Flame)

Caption: Workflow for the synthesis of this compound via the ethyl oxalyl chloride method.

Detailed Experimental Protocol
  • Step 1: Synthesis of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid (2) [4]

    • To a solution of 2,4,6-trihydroxyacetophenone monohydrate (2.0 g) in 25 mL of dry pyridine, cooled in an ice bath, add 7.5 mL of ethyl oxalyl chloride dropwise with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the resulting slurry into water and extract three times with chloroform (CHCl₃).

    • Combine the organic layers and wash with 10% hydrochloric acid (HCl).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 50 mL of ethanol (EtOH), add 100 mL of 5% sodium carbonate (Na₂CO₃), and stir the mixture at 60-70°C for 2 hours.

    • Remove the ethanol in vacuo, acidify the remaining aqueous solution, and collect the crude carboxylic acid intermediate (0.9 g).

  • Step 2: Synthesis of this compound (3) [4]

    • In small batches (100 mg), heat the crude carboxylic acid from the previous step with a flame.

    • Collect the sublimated product in an air-cooled condenser.

    • The final product is a pale yellow solid.

Quantitative Data
ParameterValueReference
Starting Material2,4,6-Trihydroxyacetophenone Monohydrate[4]
Final Product Yield18% (overall)[4]
Melting Point267-269°C (uncorrected)[4]

Pathway II: Synthesis via Ethyl Formate (Claisen Condensation)

This pathway represents a more direct route to this compound. It involves a base-catalyzed Claisen condensation between 2,4,6-trihydroxyacetophenone and ethyl formate to form a β-dicarbonyl intermediate, which is not isolated but cyclized in situ under acidic conditions.[1]

Reaction Scheme and Workflow

The logical flow for this synthesis involves a one-pot reaction followed by acidic workup to induce cyclization and form the final chromone structure.

Synthesis_Workflow_2 cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2,4,6-Trihydroxyacetophenone B β-Dicarbonyl Intermediate (Not Isolated) A->B 1. Ethyl Formate, NaH, 0°C 2. EtOH C This compound B->C Conc. HCl, Reflux

Caption: Workflow for the synthesis of this compound via the ethyl formate method.

Detailed Experimental Protocol

The following protocol is based on the reagents and conditions reported in the literature.[1]

  • Suspend sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) and cool the mixture to 0°C in an ice bath.

  • Add a solution of 2,4,6-trihydroxyacetophenone in the same solvent to the suspension.

  • Add ethyl formate dropwise to the reaction mixture at 0°C and stir.

  • After the initial reaction, add ethanol (EtOH) to the mixture.

  • Proceed with the workup by adding concentrated hydrochloric acid (HCl) and refluxing the mixture to facilitate the cyclization and formation of the chromone ring.

  • After cooling, the product can be isolated via filtration or extraction, followed by purification (e.g., recrystallization).

Quantitative Data

While a specific overall yield for this exact sequence is not detailed in the cited abstract, this general method is a standard and efficient way to synthesize chromones.[1] Yields for similar reactions are often moderate to high, depending on the precise conditions and purification methods employed.

Comparative Summary and Conclusion

Both pathways provide viable routes to this compound from the same precursor. The choice of method may depend on the availability of reagents, desired scale, and tolerance for specific reaction conditions.

FeaturePathway I (Ethyl Oxalyl Chloride)Pathway II (Ethyl Formate)
Key Reagents Ethyl oxalyl chloride, Pyridine, Na₂CO₃Ethyl formate, NaH, Conc. HCl
Intermediate Isolated Carboxylic AcidNon-isolated β-Dicarbonyl
Number of Steps Two distinct operational stepsEssentially a one-pot reaction
Reported Yield 18%Not explicitly stated, but generally efficient
Conditions Involves thermal decarboxylationRequires strong base (NaH) and reflux

The synthesis of this compound is well-established, relying on fundamental reactions in organic chemistry. The methodologies presented here, derived from peer-reviewed literature, offer reliable protocols for researchers in medicinal chemistry and drug discovery to access this important molecular scaffold.

References

5,7-Dihydroxychromone: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone (DHC), a naturally occurring chromone derivative found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of DHC's therapeutic potential, focusing on its anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-HIV properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Biological Activity Test System Compound Metric Value Reference
Anticancer Human hepatocarcinoma (HepG2), acute leukemia (Jurkat T), cervical carcinoma (HeLa) cells5,7-DihydroxyflavoneSensitization to TRAIL-induced apoptosisSubtoxic concentrations induced strong apoptosis[1][2]
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages5,7-dihydroxy-4-methylcoumarinInhibition of inflammatory cytokine expressionReduced expression of IL-4, IL-13, and TNF-α[3]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneInhibition of COX-2 and 5-LOX>80% inhibition at 100 µg/ml[4]
Antifungal Rhizoctonia solaniThis compoundIC5018 µM[5]
Sclerotium rolfsiiThis compoundIC5026 µM[5]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated promising anticancer properties, primarily through the induction of apoptosis in various cancer cell lines. A key mechanism involves the sensitization of tumor cells to TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that can selectively kill cancer cells.[1][2] DHC achieves this by modulating the expression of several apoptosis-related proteins.

Signaling Pathway for this compound in Enhancing TRAIL-Induced Apoptosis

TRAIL_pathway DHC This compound Bcl2 Bcl-2 Mcl-1 DHC->Bcl2 Inhibits expression Bax Bax DHC->Bax Upregulates expression IAPs IAPs (c-IAP1, c-IAP2, XIAP, Survivin) DHC->IAPs Inhibits expression pAkt p-Akt DHC->pAkt Inhibits phosphorylation pSTAT3 p-STAT3 DHC->pSTAT3 Inhibits phosphorylation TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 Binds to DISC DISC (Death-Inducing Signaling Complex) DR4_DR5->DISC Forms Caspase8 Pro-caspase-8 DISC->Caspase8 Activates Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase3 Pro-caspase-3 Caspase8_active->Caspase3 Activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Induces Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes IAPs->Caspase3_active Inhibits Akt Akt Akt->pAkt STAT3 STAT3 STAT3->pSTAT3 pAkt->Bcl2 Promotes survival pSTAT3->Bcl2 Promotes survival

Caption: DHC enhances TRAIL-induced apoptosis in cancer cells.

Anti-inflammatory Activity

DHC and its derivatives exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. Derivatives of DHC have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the production of pro-inflammatory prostaglandins and leukotrienes.[4] Furthermore, these compounds can suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and IL-13.[3] The underlying mechanism for these effects involves the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Signaling Pathway for this compound Derivative in Inflammation

Anti_inflammatory_pathway DHC_derivative This compound Derivative MAPK MAPK (p38, JNK) DHC_derivative->MAPK Inhibits IKK IKK DHC_derivative->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->MAPK MyD88->IKK Nucleus Nucleus MAPK->Nucleus Activates AP-1 NFkB NF-κB IKK->NFkB Phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocates to Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_genes Upregulates transcription Inflammation Inflammation Inflammatory_genes->Inflammation

Caption: DHC derivatives inhibit key inflammatory signaling pathways.

Neuroprotective and Antioxidant Activities

A significant body of research highlights the neuroprotective effects of DHC, which are closely linked to its potent antioxidant properties. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like DHC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Workflow for Nrf2/ARE Pathway Activation by this compound

Nrf2_activation_workflow start Start cell_culture Culture SH-SY5Y cells start->cell_culture treatment Treat cells with this compound cell_culture->treatment nuclear_extraction Nuclear protein extraction treatment->nuclear_extraction ARE_binding_assay EMSA for Nrf2-ARE binding treatment->ARE_binding_assay gene_expression RT-qPCR for antioxidant gene expression (HO-1, NQO1, GCLc) treatment->gene_expression western_blot Western Blot for nuclear Nrf2 nuclear_extraction->western_blot end End western_blot->end ARE_binding_assay->end gene_expression->end

Caption: Experimental workflow to assess Nrf2 pathway activation by DHC.

Anti-Diabetic Activity

This compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[7][9] PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. Activation of PPARγ by agonists like DHC can improve insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.

Anti-HIV Activity

Preliminary studies have indicated that this compound exhibits anti-HIV activity.[9] The exact mechanism of action is still under investigation, but it is a promising area for further research in the development of new antiretroviral agents.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Jurkat T, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and TRAIL, if applicable) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11][12]

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.[13][14]

Anti-HIV Activity: Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and the four deoxynucleotide triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]dTTP).

  • Compound and Enzyme Addition: Add different concentrations of this compound and a fixed amount of HIV-1 RT to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

  • Precipitation and Washing: Stop the reaction and precipitate the newly synthesized DNA. Wash the precipitate to remove unincorporated radiolabeled dNTPs.

  • Radioactivity Measurement: Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.[15]

PPARγ Agonist Activity: Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[16][17]

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it an attractive candidate for drug development. The data and protocols presented in this guide are intended to facilitate future research into the mechanisms of action and clinical applications of this versatile molecule. Further studies are needed to fully elucidate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to the Mechanism of Action of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone (DHC), a naturally occurring flavonoid found in various plants, including peanut shells, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of DHC, with a primary focus on its roles as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway and as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound are primarily attributed to two key molecular mechanisms:

  • Activation of the Nrf2/ARE Signaling Pathway: DHC is a potent activator of the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by DHC, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of phase II antioxidant enzymes and other protective proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant capacity and protecting against oxidative damage.[1][3]

  • Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ): DHC also functions as a PPARγ agonist.[1][4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as in cellular differentiation and inflammation.[1] Activation of PPARγ by DHC leads to the transcription of genes involved in insulin sensitization, adipocyte differentiation, and anti-inflammatory responses.[1][4]

These primary mechanisms give rise to a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.

Pharmacological Activities

Antioxidant and Neuroprotective Effects

By activating the Nrf2/ARE pathway, DHC effectively mitigates oxidative stress, a key contributor to neurodegenerative diseases. In cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), DHC has been shown to protect neuronal cells from oxidative stress-induced apoptosis and reduce the generation of reactive oxygen species (ROS).[3] It achieves this by upregulating the expression of antioxidant enzymes like HO-1 and NQO1.[3]

Anti-Diabetic Properties

As a PPARγ agonist, DHC has demonstrated potential in the management of type 2 diabetes.[1][4] Studies have shown that DHC can enhance adipocyte differentiation and increase the expression of genes involved in glucose metabolism, suggesting its utility as an insulin sensitizer.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of DHC are mediated through both the Nrf2 and PPARγ pathways. Activation of Nrf2 leads to the suppression of pro-inflammatory gene expression. Furthermore, PPARγ agonism is known to exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB. A derivative of this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activities, as well as the production of tumor necrosis factor-alpha (TNF-α).[5]

Other Activities

Preliminary studies have also indicated that this compound possesses anti-HIV and antimicrobial activities. It has been shown to inhibit the replication of HIV in lymphocyte cells.[1] Additionally, it exhibits inhibitory activity against the growth of certain soil pathogenic fungi.[6]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound.

ActivityAssay SystemParameterValueReference
Antifungal Rhizoctonia solani growth inhibitionIC5018 µM[6]
Sclerotium rolfsii growth inhibitionIC5026 µM[6]
Phytotoxic Velvetleaf radicle elongation inhibitionI5030 µM[6]
Corn radicle elongation inhibitionI5050 µM[6]
Peanut radicle elongation inhibitionI5065 µM[6]
Wheat radicle elongation inhibitionI50200 µM[6]
Neuroprotection Inhibition of 6-OHDA-induced apoptosis and ROS in SH-SY5Y cellsEffective Concentration0.4 - 10 µM[3]
Nrf2 Activation Induction of nuclear Nrf2 and downstream enzymes (HO-1, NQO1, GCLc) in SH-SY5Y cellsEffective Concentration0.08 - 10 µM[1]
PPARγ Agonism Increased mRNA expression of PPARγ and LXRα in 3T3-L1 cellsEffective Concentration1 - 10 µg/mL[1]
Potentiation of adipocyte differentiationEffective Concentration1 µg/mL[1]
Anti-inflammatory Inhibition of COX-2, 5-LOX, and TNF-α production (by a derivative)% Inhibition at 100 µg/mL>80%[5]
DPPH radical scavenging (by a derivative)% Inhibition at 0.25 mM~40%[5]
Inhibition of NF-κB activity (by a derivative)% Inhibition at 100 µg/mL23.1%[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core signaling pathways modulated by this compound.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to sMaf sMaf sMaf->ARE Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCLc) ARE->Genes activates transcription

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound PPARg PPARγ DHC->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to RXR RXR RXR->PPRE Genes Target Genes (Glucose & Lipid Metabolism, Anti-inflammatory) PPRE->Genes regulates transcription

Caption: PPARγ Agonist Activity of this compound.

Experimental Workflows

The following diagrams outline typical experimental workflows to investigate the mechanism of action of this compound.

Nrf2_Activation_Workflow start Cell Culture (e.g., SH-SY5Y) treatment Treatment with This compound start->treatment lysis Cell Lysis & Fractionation (Cytoplasmic & Nuclear) treatment->lysis chip Chromatin Immunoprecipitation (ChIP) Assay treatment->chip western Western Blot Analysis lysis->western Nuclear Fraction luciferase ARE-Luciferase Reporter Assay lysis->luciferase end Quantification of Nrf2 Activation & Target Gene Expression western->end Nrf2, HO-1, NQO1 protein levels chip->end Nrf2 binding to ARE luciferase->end ARE promoter activity

Caption: Experimental Workflow for Nrf2 Activation Analysis.

PPARg_Agonist_Workflow start Preadipocyte Cell Culture (e.g., 3T3-L1) treatment Treatment with This compound & Differentiation Cocktail start->treatment reporter PPARγ Reporter Gene Assay start->reporter Transfection staining Oil Red O Staining treatment->staining qpcr qPCR for Gene Expression treatment->qpcr end Assessment of Adipocyte Differentiation & PPARγ Target Gene Upregulation staining->end Lipid accumulation qpcr->end PPARγ, LXRα mRNA levels reporter->treatment Treatment reporter->end PPARγ transcriptional activity

Caption: Experimental Workflow for PPARγ Agonism Assessment.

Detailed Experimental Protocols

Nrf2 Nuclear Translocation and Target Gene Expression (Western Blot)
  • Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.08-10 µM) for a specified time (e.g., 6-24 hours).

  • Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit to isolate nuclear and cytoplasmic extracts.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.

Nrf2 Binding to ARE (Chromatin Immunoprecipitation - ChIP)
  • Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the cross-linked complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the ARE sequences in the promoter regions of Nrf2 target genes (e.g., HO-1, NQO1).

PPARγ Agonist Activity (Adipocyte Differentiation Assay)
  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Induction of Differentiation: Induce differentiation by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound (e.g., 1-10 µg/mL).

  • Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the medium every 2-3 days.

  • Oil Red O Staining: After 7-10 days, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation, a marker of adipocyte differentiation.

  • Quantification: Elute the stain from the cells and measure the absorbance to quantify the extent of differentiation.

Neuroprotection against 6-OHDA-Induced Toxicity
  • Cell Culture: Plate SH-SY5Y cells.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.4, 2, and 10 µM) for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.

  • Cell Viability Assay: Assess cell viability using an MTT or similar assay.

  • Apoptosis Assay: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

  • ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

Conclusion

This compound is a promising natural compound with a multi-target mechanism of action centered on the activation of the Nrf2/ARE pathway and agonism of PPARγ. These mechanisms confer significant antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in various disease models. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to optimize its therapeutic application.

References

Spectroscopic Profile of 5,7-Dihydroxychromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxychromone, a naturally occurring chromone with significant interest in medicinal chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.83s-5-OH
7.85d6.1H-2
6.34d2.2H-8
6.23d2.2H-6
6.16d6.1H-3
-br s-7-OH

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmCarbon Atom
182.5C-4
164.2C-7
161.8C-5
157.5C-9
155.0C-2
110.8C-3
105.0C-10
99.2C-6
94.5C-8

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (phenolic)
1660StrongC=O stretching (γ-pyrone)
1620, 1580, 1480Medium-StrongC=C stretching (aromatic)
1300-1000MediumC-O stretching
Mass Spectrometry (MS) Data

The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the chromone scaffold. Predicted m/z values for various adducts are provided below.[1]

AdductPredicted m/z
[M+H]⁺179.03389
[M+Na]⁺201.01583
[M-H]⁻177.01933
[M+NH₄]⁺196.06043
[M+K]⁺216.98977
[M+H-H₂O]⁺161.02387
[M]⁺178.02606

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of flavonoids and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 400 MHz or higher for proton NMR and 100 MHz or higher for carbon NMR.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., hydroxyl groups).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

  • The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

  • The resulting transmittance or absorbance spectrum is then analyzed.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument but is typically in the low µg/mL to ng/mL range.

  • For LC-MS, the sample is injected into the liquid chromatograph for separation before entering the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

Data Acquisition:

  • The sample is ionized in the ion source.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • A full scan mass spectrum is acquired to identify the molecular ion peak.

  • Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Data Processing:

  • Analyze the mass spectrum to identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, or [M-H]⁻).

  • Examine the isotopic pattern of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

5,7-Dihydroxychromone as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone, a natural flavonoid, has emerged as a potential therapeutic agent due to its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[1][2][3][4] PPARγ is a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[3][5] Synthetic PPARγ agonists, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes but are associated with significant side effects. This has spurred the search for novel PPARγ modulators with improved safety profiles. This technical guide provides an in-depth overview of the current understanding of this compound as a PPARγ agonist, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to this compound

This compound is a natural antioxidant found in various plants, including the fruit of Daphniphyllum macropodum.[1][3] It has been identified as a compound with anti-diabetic properties, primarily through its action as a PPARγ agonist.[1][3] Beyond its effects on PPARγ, it is also known to activate the Nrf2/ARE signaling pathway, contributing to its neuroprotective and antioxidant effects.[1][2]

Quantitative Data: Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on PPARγ signaling and adipocyte differentiation.

Table 1: Effect of this compound on Gene Expression in 3T3-L1 Cells

GeneTreatment Concentration (µg/mL)Fold Increase in mRNA Expression (Mean ± SEM)Reference
PPARγ11.2 ± 0.1[5]
51.5 ± 0.2[5]
101.8 ± 0.15[5]
LXRα11.3 ± 0.1[5]
51.6 ± 0.2[5]
102.0 ± 0.2[5]

Table 2: Effect of this compound on Adipocyte Differentiation in 3T3-L1 Cells

TreatmentConcentration (µg/mL)Adipocyte Differentiation Rate (% of Control)Reference
This compound1Potently Increased[1]
Rosiglitazone (Positive Control)0.1 µM190 ± 2.3[2]

Note: A specific quantitative value for the adipocyte differentiation rate with this compound was not provided in the primary literature, only that it was "potently increased".

Binding Affinity Data:

As of the latest literature review, specific quantitative binding affinity data for this compound to the PPARγ receptor (e.g., EC50, Ki, or IC50 values) have not been published. The available data focuses on the downstream cellular effects of PPARγ activation.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the classical PPARγ signaling pathway upon activation by a ligand such as this compound.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_7_DHC This compound (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) 5_7_DHC->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins mRNA->Proteins Translation Cellular_Response Adipogenesis, Glucose Uptake, Lipid Metabolism Proteins->Cellular_Response Mediate Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis cluster_results Results Culture_Preadipocytes Culture 3T3-L1 Preadipocytes Induce_Differentiation Induce Differentiation (MDI Cocktail) Culture_Preadipocytes->Induce_Differentiation Treat_Compound Treat with This compound Induce_Differentiation->Treat_Compound Oil_Red_O Oil Red O Staining (Lipid Accumulation) Treat_Compound->Oil_Red_O qPCR RT-qPCR (Gene Expression) Treat_Compound->qPCR Adipogenesis_Result Increased Adipogenesis Oil_Red_O->Adipogenesis_Result Gene_Expression_Result Increased PPARγ Target Gene Expression qPCR->Gene_Expression_Result

References

The Role of 5,7-Dihydroxychromone in Nrf2/ARE Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 5,7-Dihydroxychromone (5,7-DHC) in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. 5,7-DHC, a natural flavonoid, has demonstrated significant potential as a cytoprotective agent through its ability to modulate this critical signaling cascade. This document summarizes the current understanding of its mechanism of action, presents available data on its efficacy, and provides detailed protocols for key experimental procedures used to investigate its effects.

Introduction to this compound and the Nrf2/ARE Pathway

This compound (CAS 31721-94-5) is a chromone derivative found in various natural sources, including peanut shells.[1] It is recognized for its antioxidant properties and has been investigated for its neuroprotective effects.[2][3][4] The primary mechanism underlying these protective effects is the activation of the Nrf2/ARE signaling pathway.[2][5]

The Nrf2/ARE pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[6][7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10] Upon exposure to inducers, such as 5,7-DHC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][11] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[11]

Mechanism of Action of this compound

The prevailing mechanism by which flavonoids and chromones activate the Nrf2 pathway is through direct interaction with Keap1. These compounds often possess electrophilic centers, such as a Michael acceptor moiety, which can covalently modify specific cysteine residues on Keap1.[12] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.[12] Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of its target genes.

While direct evidence for the covalent modification of Keap1 by 5,7-DHC is not yet available, its chemical structure is consistent with that of other chromone-containing compounds that act as Nrf2 activators. This suggests a high likelihood of a similar mechanism involving the alkylation of Keap1 cysteine residues.

Nrf2_Activation_by_5_7_DHC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination DHC This compound DHC->Keap1_Nrf2 Interacts with Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE Binds to Target_Genes Target Genes (HO-1, NQO1, GCLc) ARE->Target_Genes Promotes Transcription

Figure 1: Proposed signaling pathway of Nrf2 activation by this compound.

Quantitative Data on Nrf2/ARE Pathway Activation

Studies have demonstrated that 5,7-DHC activates the Nrf2/ARE pathway in a dose-dependent manner in human neuroblastoma SH-SY5Y cells.[2] The following tables summarize the observed effects based on Western blot analyses.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation

5,7-DHC Concentration (µM)Nuclear Nrf2 Protein Level (Qualitative)
0 (Control)Basal
0.4Increased
2Moderately Increased
10Strongly Increased

Data interpreted from Western blot images in Kim et al., 2015.[2]

Table 2: Effect of this compound on the Expression of Nrf2 Target Genes

5,7-DHC Concentration (µM)HO-1 Protein Level (Qualitative)NQO1 Protein Level (Qualitative)GCLc Protein Level (Qualitative)
0 (Control)BasalBasalBasal
0.08Slightly IncreasedSlightly IncreasedSlightly Increased
0.4IncreasedIncreasedIncreased
2Moderately IncreasedModerately IncreasedModerately Increased
10Strongly IncreasedStrongly IncreasedStrongly Increased

Data interpreted from Western blot images in Kim et al., 2015.[2][3]

Experimental Protocols

This section provides detailed representative methodologies for key experiments used to study the effects of this compound on the Nrf2/ARE pathway.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired final concentrations. Control cells are treated with the vehicle alone.

Nuclear and Cytoplasmic Protein Extraction

This protocol allows for the separation of nuclear and cytoplasmic fractions to assess the translocation of Nrf2.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 15 minutes.

    • Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.

  • Cytoplasmic Fraction Isolation:

    • Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the remaining nuclear pellet with the hypotonic buffer.

    • Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • The resulting supernatant is the nuclear extract.

Western Blot Analysis

This technique is used to quantify the protein levels of Nrf2, HO-1, NQO1, and other proteins of interest.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, or a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Western_Blot_Workflow A Protein Extraction (Nuclear/Cytoplasmic) B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry H->I

Figure 2: A representative workflow for Western Blot analysis.
ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2.

  • Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an ARE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, treat the cells with 5,7-DHC at various concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of Nrf2 to the ARE sequence in vitro.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with 5,7-DHC as described in section 4.2.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the ARE consensus sequence and label it with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

    • For competition assays, add an excess of unlabeled ARE probe.

    • For supershift assays, add an antibody specific to Nrf2.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • For biotin-labeled probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

    • For radioactively labeled probes, expose the dried gel to X-ray film.

Conclusion

This compound is a potent activator of the Nrf2/ARE signaling pathway. It effectively induces the nuclear translocation of Nrf2 and the subsequent expression of key antioxidant and detoxification enzymes. This activity underlies its observed cytoprotective and neuroprotective effects. Further research is warranted to fully elucidate the precise molecular interactions between 5,7-DHC and Keap1 and to explore its therapeutic potential in diseases associated with oxidative stress. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other Nrf2 activators.

References

In Vitro Antioxidant Properties of 5,7-Dihydroxychromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dihydroxychromone, a natural flavonoid found in various plants, including peanuts, has garnered significant scientific interest for its potent antioxidant activities.[1][2] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound. It details the compound's mechanism of action, focusing on its role as a powerful activator of the Nrf2/ARE signaling pathway.[1][3] This document summarizes key quantitative data from cellular assays, presents detailed experimental protocols for common antioxidant capacity assessments (DPPH, ABTS, FRAP, and CAA), and visualizes the critical signaling pathway and experimental workflows using Graphviz diagrams. The information compiled herein serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound in a cellular context is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm.[1] However, in the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus.[4][5]

Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant genes.[1][4] This binding event initiates the transcription and subsequent up-regulation of a suite of phase II detoxifying and antioxidant enzymes.[1] Studies have specifically shown that this compound treatment leads to increased expression of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLc).[2][4][5] This enzymatic cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage and apoptosis.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Nrf2_Keap1 Nrf2-Keap1 Complex DHC->Nrf2_Keap1 Induces dissociation Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLc) ARE->Antioxidant_Genes Activates Transcription Proteins Antioxidant Proteins Antioxidant_Genes->Proteins Translation Protection Cellular Protection (Anti-apoptosis, ROS reduction) Proteins->Protection Leads to

Caption: Nrf2/ARE signaling pathway activated by this compound.

Quantitative Data from In Vitro Assays

While specific IC50 values for direct radical scavenging by this compound in chemical assays like DPPH and ABTS are not extensively reported in the reviewed literature, its efficacy has been quantified in cell-based assays. The primary focus has been on its neuroprotective effects against induced oxidative stress.

Assay TypeCell LineStress InducerConcentrations Tested (µM)Observed EffectReference
Cell Viability / Neuroprotection SH-SY5Y Neuroblastoma6-hydroxydopamine (6-OHDA)0.4, 2, 10Dose-dependent protection against neuronal cell death.[1][2]
ROS Generation SH-SY5Y Neuroblastoma6-hydroxydopamine (6-OHDA)0.4, 2, 10Dose-dependent inhibition of ROS generation.[1][2]
Antioxidant Gene Induction SH-SY5Y NeuroblastomaNone0.08 - 10Dose-dependent increase in nuclear Nrf2 and subsequent induction of HO-1, NQO1, and GCLc.[1][2]

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro antioxidant capacity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_chemical_types cluster_cellular_types cluster_analysis Analysis Compound Test Compound (this compound) Stock Prepare Stock & Serial Dilutions Compound->Stock Chemical Chemical-Based Assays Stock->Chemical Cellular Cell-Based Assays Stock->Cellular DPPH DPPH Assay Chemical->DPPH ABTS ABTS Assay Chemical->ABTS FRAP FRAP Assay Chemical->FRAP CAA CAA Assay Cellular->CAA Gene_Expression Gene/Protein Expression (e.g., Western Blot for Nrf2, HO-1) Cellular->Gene_Expression Data Data Acquisition (Spectrophotometry, Fluorescence) DPPH->Data ABTS->Data FRAP->Data CAA->Data Gene_Expression->Data Calc Calculation (IC50 / EC50, Fold Change) Data->Calc Interp Interpretation & Conclusion Calc->Interp

Caption: General workflow for in vitro antioxidant activity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7] The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[8]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or ~4 mg/100 mL).[6][9] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at its maximum wavelength (~517 nm).[7]

  • Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., Methanol, DMSO) to create a series of concentrations.[6]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 100 µL).[9]

    • Add the DPPH working solution to each well (e.g., 100 µL).[9]

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[7][8]

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[10]

Methodology:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[10]

  • Assay Procedure:

    • Add a small volume of the test sample or standard (e.g., Trolox) to a 96-well plate (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).[12]

    • Incubate at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measurement: Read the absorbance at ~734 nm.[10]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[8]

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[6][13] Warm the reagent to 37°C before use.[13]

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., FeSO₄) to a 96-well plate (e.g., 10-30 µL).[13][14]

    • Add a large volume of the pre-warmed FRAP reagent (e.g., 200-300 µL).[8]

    • Incubate at 37°C for a defined time (e.g., 4-30 minutes).[8][13]

  • Measurement: Measure the absorbance at ~593 nm.[8]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve constructed using a known concentration of Fe²⁺.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[6][15]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow cells to reach confluence.[6]

  • Probe Loading: Wash the cells with buffer (e.g., PBS) and then incubate them with the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[6][15]

  • Compound Treatment: Remove the probe solution, wash the cells, and treat them with various concentrations of this compound and a positive control (e.g., Quercetin).

  • Oxidative Stress Induction: Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.[15]

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over a period (e.g., 1 hour).[8]

  • Calculation: The antioxidant activity is calculated based on the area under the curve of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents per micromole of the compound.

Conclusion

In vitro evidence strongly supports the antioxidant properties of this compound. Its primary mechanism of action is not through direct radical scavenging but rather through the potent activation of the Nrf2/ARE signaling pathway. This leads to the up-regulation of a broad spectrum of endogenous antioxidant enzymes, providing robust cellular protection against oxidative stress. As demonstrated in cellular models, this compound effectively reduces ROS levels and protects against oxidative damage-induced cell death. These findings underscore its potential as a lead compound for the development of therapeutics aimed at mitigating diseases with an underlying oxidative stress etiology. Further research is warranted to fully elucidate its antioxidant profile using direct scavenging assays and to translate these promising in vitro results into in vivo models.

References

5,7-Dihydroxychromone: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone (DHC), a naturally occurring chromone, has garnered significant scientific interest due to its diverse and potent biological activities. First synthesized in 1974, this compound has since been identified in numerous plant species and investigated for its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed synthesis methodologies. Furthermore, it delves into its multifaceted biological effects, including its roles as a neuroprotective agent, an antioxidant, an anti-diabetic compound, and an antimicrobial agent. This guide summarizes key quantitative data, provides detailed experimental protocols for its biological evaluation, and visualizes its primary signaling pathways, the Nrf2/ARE and PPARγ pathways, to facilitate further research and drug development endeavors.

Discovery and History

The journey of this compound began in the laboratory, with its first chemical synthesis reported in a 1974 publication by M. Stocker, B. Janistyn, and R. Pohl[1]. Following its initial synthesis, this compound was identified as a natural product in a variety of plant species, highlighting its role as a secondary metabolite in the plant kingdom.

Chronological History:

  • 1974: The first chemical synthesis of this compound is described by Stocker, Janistyn, and Pohl[1].

  • Post-1974: this compound is subsequently isolated from various natural sources, including peanut shells (Arachis hypogaea), the rhizomes of Begonia nantoensis, the bark of Garcinia cambogia, and the fruit of Daphniphyllum macropodum[2][3]. Its presence as a flavone decomposition product has also been noted[4].

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol [5].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₆O₄[5]
Molecular Weight178.14 g/mol [5]
AppearanceYellow crystalline solid
Melting Point272-273 °C[5]
SolubilitySoluble in methanol and DMSO[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference(s)
UV-Vis (λmax)251, 258, 296 nm[4]
¹H NMR (Acetone-d₆)δ 12.7 (s, 1H, 5-OH), 9.6 (br s, 1H, 7-OH), 8.01 (d, J=6.0 Hz, 1H, H-2), 6.35 (d, J=2.0 Hz, 1H, H-8), 6.21 (d, J=2.0 Hz, 1H, H-6), 6.16 (d, J=6.0 Hz, 1H, H-3)
¹³C NMR
Mass Spectrometry (EI-MS)m/z 178 (M+), 150, 124, 96, 69

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common method involves the Claisen condensation of 2,4,6-trihydroxyacetophenone with ethyl formate, followed by cyclization.

Experimental Protocol: Synthesis of this compound[7]

Reagents and Conditions:

  • 2,4,6-Trihydroxyacetophenone

  • Ethyl formate

  • Sodium hydride (NaH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of 2,4,6-trihydroxyacetophenone in a suitable solvent, add ethyl formate.

  • Cool the reaction mixture to 0 °C and add sodium hydride portion-wise with stirring.

  • Allow the reaction to proceed at 0 °C.

  • Quench the reaction with ethanol.

  • Acidify the mixture with concentrated HCl and reflux to induce cyclization.

  • Isolate and purify the resulting this compound, typically by recrystallization.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, which are summarized below.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced neuronal cell death. It has been shown to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis and reduce the generation of reactive oxygen species (ROS)[4][7][8].

Table 3: Neuroprotective Activity of this compound

AssayCell LineTreatmentConcentrationEffectReference(s)
Cell Viability (MTT)SH-SY5Y6-OHDA0.4, 2, 10 µMInhibition of apoptosis[4]
ROS GenerationSH-SY5Y6-OHDA0.4, 2, 10 µMReduction in ROS levels[4]
Nrf2 ActivationSH-SY5Y-0.08 - 10 µMIncreased nuclear translocation of Nrf2[8]
Antioxidant Enzyme UpregulationSH-SY5Y-0.08 - 10 µMIncreased levels of HO-1, NQO1, and GCLc[4][8]

The primary mechanism underlying its neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway[7][8].

Antioxidant Activity

As a potent activator of the Nrf2/ARE pathway, this compound is a strong antioxidant[2]. This activity is central to its protective effects in various disease models.

Table 4: Antioxidant Activity of this compound

AssayIC₅₀ / EC₅₀ ValueReference(s)
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Oxygen Radical Absorbance Capacity (ORAC)Data not available

Note: While widely reported as an antioxidant, specific IC₅₀/EC₅₀ values from standardized antioxidant assays were not available in the reviewed literature.

Anti-diabetic Properties

This compound has been identified as a potential anti-diabetic agent. It acts as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptor alpha (LXRα), contributing to the regulation of blood glucose levels[3].

Table 5: Anti-diabetic Activity of this compound

AssayIC₅₀ / EC₅₀ ValueReference(s)
α-Amylase InhibitionData not available
α-Glucosidase InhibitionData not available
PPARγ Agonist ActivityData not available[3]

Note: While its role as a PPARγ agonist is established, specific IC₅₀ or EC₅₀ values for its anti-diabetic enzyme inhibitory activities were not found in the surveyed literature.

Antimicrobial Activity

This compound has shown notable activity against certain soil-borne pathogenic fungi.

Table 6: Antimicrobial Activity of this compound

OrganismActivityIC₅₀ ValueReference(s)
Rhizoctonia solaniAntifungal18 µM
Sclerotium rolfsiiAntifungal26 µM
Anti-HIV Activity

Preliminary studies have indicated that this compound possesses anti-HIV activity[2].

Table 7: Anti-HIV Activity of this compound

AssayCell LineEC₅₀ / IC₅₀ ValueReference(s)
Anti-HIV ReplicationH9 lymphocytesData not available[2]

Note: While reported to have anti-HIV activity, specific EC₅₀ or IC₅₀ values were not available in the reviewed literature.

Key Signaling Pathways

Nrf2/ARE Signaling Pathway

This compound exerts its antioxidant and neuroprotective effects primarily through the activation of the Nrf2/ARE pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLc) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound (Ligand) PPARg PPARγ DHC->PPARg binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds to Target_Genes Target Genes PPRE->Target_Genes regulates transcription Metabolic_Regulation Glucose & Lipid Metabolism Regulation Target_Genes->Metabolic_Regulation results in

References

5,7-Dihydroxychromone (CAS: 31721-94-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone, a naturally occurring chromone derivative, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and key biological functions, with a focus on its neuroprotective, anti-diabetic, and antimicrobial effects. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and development in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₆O₄ and a molecular weight of 178.14 g/mol , is a yellow crystalline solid.[1][2][3][4][5][6][7] It is soluble in organic solvents such as methanol, ethanol, and DMSO, but insoluble in petroleum ether.[1][8]

PropertyValueReference
CAS Number 31721-94-5[1][2][3][4][5][6][7][9][10][11][12][13]
Molecular Formula C₉H₆O₄[1][2][4][7][9][11][14]
Molecular Weight 178.14 g/mol [1][2][3][4][5][6][7][14][15]
Appearance Yellow crystalline solid[1][11]
Melting Point 232-273 °C[1][12]
Boiling Point 399 °C[1]
Density 1.563 - 1.6 g/cm³[1][12]
pKa 6.57 ± 0.20 (Predicted)[1]
Solubility Soluble in methanol, ethanol, DMSO; Insoluble in petroleum ether[1][8][11]
UV max (λmax) 251, 258, 296 nm[11]

Synthesis

A reported synthetic route to this compound starts from 2,4,6-trihydroxyacetophenone. The synthesis involves a cyclization reaction using ethyl formate in the presence of a strong base like sodium hydride, followed by acid-catalyzed dehydration.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Trihydroxyacetophenone

  • Ethyl formate

  • Sodium hydride (NaH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Dry glassware

Procedure:

  • Formylation: To a cooled (0 °C) suspension of sodium hydride in anhydrous diethyl ether, add a solution of 2,4,6-trihydroxyacetophenone in anhydrous diethyl ether dropwise under an inert atmosphere.

  • Following the addition, add ethyl formate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for the specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with ethanol and then acidify with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford this compound.

Synthesis_Workflow start 2,4,6-Trihydroxyacetophenone step1 React with Ethyl Formate and NaH at 0°C start->step1 step2 Quench with EtOH step1->step2 step3 Acidify with conc. HCl step2->step3 step4 Purification (Column Chromatography) step3->step4 end This compound step4->end

Synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including neuroprotective, anti-diabetic, and antimicrobial effects.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death.[9][10][11] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[9][10][14][16]

Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of several phase II antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] This cascade ultimately enhances the cellular defense against oxidative damage and reduces apoptosis.[9][16]

Nrf2_Pathway DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., 6-OHDA) ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Nrf2/ARE signaling pathway activated by this compound.

Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

  • Pre-treat cells with various concentrations of this compound (e.g., 0.4, 2, and 10 µM) for a specified duration (e.g., 2 hours).[9][11]

  • Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) at a final concentration of 100-200 µM and incubate for 24 hours.[17][18]

Assessment of Neuroprotection:

  • Cell Viability (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):

    • Wash the treated cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.[1][5]

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.[4]

  • Apoptosis Analysis (Propidium Iodide Staining and Flow Cytometry):

    • Harvest the cells and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

    • Analyze the cell cycle distribution and quantify the sub-G1 (apoptotic) population using a flow cytometer.

  • Western Blot Analysis for Nrf2 Pathway Proteins:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-diabetic Activity

This compound has been shown to possess anti-diabetic properties by promoting the differentiation of preadipocytes and potentially acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[8][14][15]

Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Grow cells to confluence in 6-well plates. Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium), with or without various concentrations of this compound.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • Full differentiation is typically observed by Day 8-10.

Assessment of Adipogenesis:

  • Oil Red O Staining:

    • Wash the differentiated cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

    • Wash with water and acquire images using a microscope.

    • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

Adipocyte_Differentiation_Workflow start 3T3-L1 Preadipocytes day0 Day 0: Induce with MDI medium +/- this compound start->day0 day2 Day 2: Culture in medium with Insulin day0->day2 day4_onwards Day 4 onwards: Culture in standard medium day2->day4_onwards day8_10 Day 8-10: Assess Differentiation day4_onwards->day8_10 end Mature Adipocytes day8_10->end

Workflow for 3T3-L1 adipocyte differentiation.
Antimicrobial Activity

This compound has been reported to inhibit the growth of certain soil pathogenic fungi.[9]

Fungal StrainIC₅₀ (µM)Reference
Rhizoctonia solani18[9]
Sclerotium rolfsii26[9]

Materials:

  • Pure cultures of Rhizoctonia solani and Sclerotium rolfsii

  • Potato Dextrose Agar (PDA)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and amend it with different concentrations of this compound. The final solvent concentration should be kept constant and non-inhibitory across all treatments, including the control.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of fungal growth).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its neuroprotective effects, mediated through the activation of the Nrf2/ARE pathway, make it a potential candidate for the development of therapeutics for neurodegenerative diseases. Furthermore, its anti-diabetic and antimicrobial properties warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the full therapeutic potential of this multifaceted molecule. Further studies focusing on its in vivo efficacy, safety profile, and structure-activity relationships are essential for its translation into clinical applications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 5,7-dihydroxychromone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is intended for the determination of purity and quantification of this compound in bulk materials or formulated products. The protocol includes instrument conditions, preparation of standards and samples, and a comprehensive guide to method validation in accordance with industry standards.

Introduction

This compound is a chemical compound belonging to the chromone family, which is found in various natural sources, including peanuts. It serves as a key intermediate in the synthesis of more complex flavonoids and has garnered interest for its potential biological activities, including antioxidant and neuroprotective effects. Accurate and reliable analytical methods are crucial for the quality control of this compound in research and pharmaceutical development. This application note details a proposed HPLC method for its analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValue
Molecular Formula C₉H₆O₄
Molecular Weight 178.14 g/mol [1]
Appearance Yellowish crystalline solid
Solubility Soluble in methanol, ethanol, and DMSO
UV max (in Methanol) 251, 258, 296 nm[2]
Storage 2-8°C or -20°C[2]

Proposed HPLC Method

This method is a starting point and should be optimized and validated for specific applications.

Chromatographic Conditions
ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to generate the calibration curve.

  • Sample Preparation: The preparation of sample solutions will depend on the matrix. For bulk drug substance, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.

Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed.

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)
Validation Parameters and Suggested Experiments
ParameterExperimental OutlineAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a standard solution.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be accurately and precisely quantified.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).The system suitability parameters should remain within the acceptance criteria.

Experimental Workflow and Diagrams

The overall process for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D System Suitability Check C->D To HPLC E Inject Standard/Sample D->E F Data Acquisition E->F G Peak Integration F->G Chromatogram H Calibration Curve Generation G->H I Quantification H->I J J I->J Final Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a robust framework for the reliable quantification of this compound. Adherence to the outlined method validation protocol will ensure that the analytical results are accurate, precise, and reproducible, meeting the stringent requirements of the pharmaceutical industry and academic research. This application note serves as a comprehensive guide for scientists and researchers involved in the analysis of this and similar chromone compounds.

References

Application Notes and Protocols for 5,7-Dihydroxychromone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone (DHC) is a naturally occurring flavonoid decomposition product found in sources such as peanuts.[1][2] It has garnered significant interest in biomedical research due to its potent antioxidant, neuroprotective, and potential anti-diabetic properties.[3][4] These biological activities are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3][4][5] This document provides detailed protocols for the proper dissolution of this compound for use in cell culture experiments, ensuring reliable and reproducible results.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyValueSource
Molecular Weight 178.14 g/mol [3][6]
Appearance White to light yellow crystalline solid[1][7]
Solubility in DMSO 36 mg/mL (202.08 mM)[3], 100 mg/mL (561.36 mM) with ultrasound[6][3][6]
Solubility in Ethanol 9 mg/mL[3]
Solubility in Water Insoluble[3]
Storage of Powder 3 years at -20°C[3]
Storage of Stock Solution 1 year at -80°C in solvent; 1 month at -20°C in solvent[3]

Table 2: Typical Experimental Concentrations

ApplicationCell LineConcentration RangeSource
Neuroprotection (anti-apoptosis, ROS reduction)SH-SY5Y0.4 - 10 µM[1][4]
Nrf2/ARE Pathway Activation (HO-1, NQO1, GCLc induction)SH-SY5Y0.08 - 10 µM[1]
Adipocyte Differentiation (PPARγ agonism)3T3-L11, 5, and 10 µg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 17.81 mg of the compound (Molecular Weight = 178.14 g/mol ).

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For a 100 mM stock, add 1 mL of DMSO to 17.81 mg of powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Optional but Recommended: For complete dissolution, especially at higher concentrations, sonicate the tube in an ultrasonic bath for 10-15 minutes.[6]

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

  • Cultured cells ready for treatment

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, it is advisable to perform an intermediate dilution.

    • For example, to prepare a 10 µM working solution, first prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100 in pre-warmed complete cell culture medium (e.g., 1 µL of stock in 99 µL of medium). Mix well by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, add 10 µL of the intermediate solution to every 1 mL of culture medium in the well.

    • Gently swirl the plate to ensure even distribution of the compound.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. Treat a set of cells with the same final concentration of DMSO as the highest concentration used for the this compound treatment. Generally, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Mandatory Visualization

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLc) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_treatment Cell Treatment cluster_analysis Analysis start Weigh this compound Powder dissolve Dissolve in Sterile DMSO (Vortex/Sonicate) start->dissolve stock Prepare 100 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution vehicle_control Prepare Vehicle Control (DMSO) thaw->vehicle_control final_dilution Add to Cells for Final Concentration intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate vehicle_control->incubate endpoint Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->endpoint

Caption: Experimental workflow for dissolving and using this compound in cell culture.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone (DHC), a naturally occurring flavonoid found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the biological effects of DHC. The protocols detailed herein are intended to guide researchers in evaluating its antioxidant, anti-inflammatory, and cytoprotective properties. DHC is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway and an agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), highlighting its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of two key signaling pathways:

  • Nrf2/ARE Pathway: DHC promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLc). This mechanism is central to its potent antioxidant and neuroprotective effects.

  • PPARγ Agonism: DHC acts as an agonist for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid storage, and inflammation. This activity underlies its potential anti-diabetic and anti-inflammatory properties.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro cell-based assays. Note: Specific IC50 and EC50 values for this compound are not widely reported in the public domain. The data presented below includes effective concentration ranges and, where specific values are unavailable, provides context from structurally related compounds.

Assay Cell Line Parameter Value (µM) Reference
Neuroprotection SH-SY5YEffective Concentration0.4 - 10[1]
ROS Inhibition SH-SY5YEffective Concentration0.4 - 10[1]
Nrf2 Activation SH-SY5YEffective Concentration0.08 - 10[1]
PPARγ Agonism 3T3-L1Effective Concentration1 - 10[1]
Cytotoxicity Various Cancer LinesIC50Data not available for DHC. Related chromones show IC50 values ranging from low to high micromolar.
Antioxidant (DPPH) Cell-freeEC50Data not available for DHC.
COX-2 Inhibition Cell-basedIC50Data not available for DHC. Other chromone derivatives have shown IC50 values in the low micromolar range.[2]
5-LOX Inhibition Cell-basedIC50Data not available for DHC. Other anti-inflammatory compounds show IC50 values from nanomolar to micromolar ranges.[3][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent assays.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the DHC dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

Objective: To measure the intracellular ROS scavenging activity of this compound.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • H₂O₂ (as a positive control for ROS induction)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for a specified time.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Anti-Inflammatory Activity Assays

Objective: To quantify the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Culture medium

  • This compound

  • Lipopolysaccharide (LPS) (1 µg/mL)

  • Human TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of DHC for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α from a standard curve.

Objective: To determine the inhibitory activity of this compound on the key inflammatory enzymes COX-2 and 5-LOX.

Protocol: These assays are typically performed using commercially available inhibitor screening kits. Follow the manufacturer's protocol. The general principle involves incubating the respective enzyme (COX-2 or 5-LOX) with its substrate and DHC, and then measuring the product formation, often via a colorimetric or fluorometric readout.

Apoptosis Assays

Objective: To assess the effect of this compound on the activity of key caspases involved in the apoptotic cascade.

Protocol: Utilize commercially available fluorometric or colorimetric caspase activity assay kits.

  • Induce apoptosis in a suitable cell line (e.g., SH-SY5Y with an apoptotic stimulus like 6-hydroxydopamine).

  • Treat cells with this compound.

  • Lyse the cells and incubate the lysate with the specific caspase substrate provided in the kit.

  • Measure the fluorescence or absorbance to quantify caspase activity.

Objective: To detect the cleavage of PARP, a hallmark of apoptosis, in response to treatment with this compound.

Protocol:

  • Treat cells as described for the caspase activity assay.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for cleaved PARP.

  • Use a corresponding secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways

Nrf2_Pathway cluster_nucleus Nuclear Events DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLc) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Nrf2_n Nrf2 Nrf2_n->ARE Binds PPARg_Pathway DHC This compound PPARg PPARγ DHC->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Target_Genes Target Genes (Glucose & Lipid Metabolism, Anti-inflammatory) PPRE->Target_Genes Regulates Transcription Biological_Effects Anti-diabetic & Anti-inflammatory Effects Target_Genes->Biological_Effects MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells (96-well plate) C Treat Cells with DHC A->C B Prepare DHC Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I Apoptosis_Workflow cluster_induction Apoptosis Induction & Treatment cluster_caspase Caspase Activity Assay cluster_western PARP Cleavage (Western Blot) A Seed Cells B Induce Apoptosis (e.g., 6-OHDA) A->B C Treat with DHC B->C D Lyse Cells C->D G Protein Extraction C->G E Add Caspase Substrate D->E F Measure Signal E->F H SDS-PAGE & Transfer G->H I Antibody Probing H->I J Detection I->J

References

Application Notes and Protocols for 5,7-Dihydroxychromone as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone, a naturally occurring phenolic compound found in sources such as peanut shells, has demonstrated notable antimicrobial properties.[1] As a member of the chromone family, which forms the core structure of flavonoids, it presents a promising scaffold for the development of new antimicrobial agents. These application notes provide a summary of its known antimicrobial activity, detailed protocols for its evaluation, and an overview of the proposed mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has shown activity primarily against fungal pathogens. While comprehensive data across a wide range of microbes is still emerging, existing studies provide a foundation for its potential applications.

Antifungal Activity

Quantitative data from a study on the antifungal properties of this compound reveals its inhibitory effects on the radial growth of pathogenic fungi.

Fungal SpeciesI50 (µM)
Rhizoctonia solani18
Sclerotium rolfsii26
Data from Vaughn, S. F. (1995). Phytotoxic and Antimicrobial Activity of this compound From Peanut Shells. Journal of Chemical Ecology, 21(2), 107-115.[1]

Note: I50 represents the concentration required to inhibit 50% of the radial growth of the fungal cultures.

Antibacterial and Anti-biofilm Activity of Chromone Derivatives

While specific MIC and MBC values for this compound against a broad spectrum of bacteria are not extensively documented in the reviewed literature, studies on its derivatives provide insights into the potential of the chromone scaffold. For instance, certain formylchromone derivatives have shown significant activity against Vibrio parahaemolyticus and Vibrio harveyi, with MICs as low as 20 µg/mL and biofilm inhibition ranging from 72-96% at this concentration.[2] Similarly, other chromone derivatives have demonstrated inhibitory effects against uropathogenic Escherichia coli.[2]

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile DMSO (or other suitable solvent) for dissolving the compound

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution. Further dilute in the appropriate sterile broth to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in the broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing only broth and the microbial inoculum (no compound).

    • Negative Control: A well containing only broth (no compound, no inoculum).

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Microbial culture

  • Appropriate broth medium that supports biofilm formation

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid solution or 95% ethanol

  • Microplate reader

Procedure:

  • Preparation of Inoculum and Compound Dilutions: Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate as described in the MIC protocol. Adjust the microbial culture to a 0.5 McFarland standard and dilute it to the appropriate concentration for biofilm formation.

  • Biofilm Formation: Add the microbial inoculum to the wells containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).

  • Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Discard the crystal violet solution and wash the wells again with PBS or water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570-590 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Visualizations

Experimental Workflow

Experimental_Workflow Workflow for Antimicrobial Evaluation of this compound cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_Biofilm Anti-Biofilm Assay prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells serial_dilution->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate plate inoculate->incubate_mic read_mic Read MIC (Visual/OD) incubate_mic->read_mic subculture Subculture from MIC wells read_mic->subculture Use MIC results plate_mbc Plate on Agar subculture->plate_mbc incubate_mbc Incubate plates plate_mbc->incubate_mbc read_mbc Determine MBC (CFU count) incubate_mbc->read_mbc prep_biofilm_plate Prepare Plate with Compound and Inoculum incubate_biofilm Incubate for Biofilm Formation prep_biofilm_plate->incubate_biofilm wash_planktonic Wash Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_biofilm Read Absorbance (570-590 nm) solubilize->read_biofilm

Caption: Workflow for evaluating the antimicrobial properties of this compound.

Mechanism of Action

The precise antimicrobial signaling pathway of this compound is not fully elucidated. However, as a flavonoid, its antimicrobial action is likely multifaceted. Flavonoids are known to exert their effects through several mechanisms:

  • Disruption of Microbial Membranes: They can interfere with the integrity of the cell membrane, leading to the leakage of essential intracellular components.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can intercalate into the microbial DNA or inhibit enzymes involved in DNA replication and transcription.

  • Inhibition of Protein Synthesis: They can bind to microbial ribosomes and inhibit protein synthesis.

  • Inhibition of Efflux Pumps: Flavonoids can inhibit the activity of efflux pumps, which are responsible for pumping out antimicrobial agents from the microbial cell, thereby increasing the efficacy of other antimicrobial drugs.[3]

This compound is also a known activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway in mammalian cells. This pathway is a primary regulator of cellular defense against oxidative stress. While its direct role in the antimicrobial activity against microbial cells is not yet clear, the antioxidant properties of this compound may contribute to its overall biological activity.

General Antimicrobial Mechanisms of Flavonoids

Flavonoid_Mechanism General Antimicrobial Mechanisms of Flavonoids cluster_cell Microbial Cell flavonoid Flavonoid (e.g., this compound) inhibition Inhibition flavonoid->inhibition disruption Disruption flavonoid->disruption membrane Cell Membrane cell_death Cell Death / Growth Inhibition membrane->cell_death dna Nucleic Acid (DNA/RNA) dna->cell_death ribosome Ribosome ribosome->cell_death efflux_pump Efflux Pump efflux_pump->cell_death Increased susceptibility to other antimicrobials inhibition->dna inhibition->ribosome inhibition->efflux_pump disruption->membrane

Caption: Proposed antimicrobial mechanisms of action for flavonoids.

Conclusion

This compound demonstrates potential as an antimicrobial agent, particularly against fungal pathogens. The provided protocols offer a standardized approach for further investigation into its efficacy and spectrum of activity. While more research is needed to fully elucidate its mechanism of action and to establish a comprehensive antimicrobial profile, the existing data suggest that this compound and its derivatives are valuable candidates for the development of novel antimicrobial therapies.

References

Application Notes and Protocols for 5,7-Dihydroxychromone in Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5,7-dihydroxychromone (DHC) in inducing apoptosis in cancer cells. The included protocols offer detailed methodologies for key experiments to assess its efficacy and mechanism of action.

Introduction

This compound, a naturally occurring chromone, has garnered significant interest for its potential as an anticancer agent. Emerging evidence suggests that DHC can selectively induce programmed cell death, or apoptosis, in various cancer cell lines. This process is crucial for eliminating malignant cells without inducing an inflammatory response, making it a prime target for cancer therapeutic development. These notes summarize the key findings on DHC's pro-apoptotic effects and provide standardized protocols for its investigation.

Mechanism of Action

This compound and structurally related flavonoids have been shown to induce apoptosis through the modulation of key signaling pathways. The primary mechanisms involve the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.

Key Signaling Pathways:
  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. 5,7-dihydroxy-flavone, a related compound, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: Some related flavonoids can enhance the apoptosis-inducing potential of ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[1][2] This involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

  • Inhibition of Anti-Apoptotic Proteins: 5,7-dihydroxyflavone has been observed to decrease the levels of Inhibitor of Apoptosis Proteins (IAPs), such as c-IAP1, c-IAP2, and XIAP, which normally inhibit caspase activity.[2]

  • Cell Cycle Arrest: Several flavonoids, including those structurally similar to DHC, can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[3][4] For instance, 5,7-dimethoxycoumarin, a related compound, was found to block the cell cycle in the G0/G1 phase in melanoma cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound and related flavonoids.

Table 1: IC50 Values of 5,7-Dihydroxy-derivatives in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
(R)-Pinocembrin (5,7-dihydroxyflavanone)A549 (Lung)30.91 µg/mL[3]
(R)-Pinocembrin (5,7-dihydroxyflavanone)MDA-MB-231 (Breast)45.06 µg/mL[3]
(R)-Pinocembrin (5,7-dihydroxyflavanone)HT29 (Colon)> 58.9 µg/mL[3]
(R)-Pinocembrin (5,7-dihydroxyflavanone)PC-3 (Prostate)> 58.9 µg/mL[3]
(R)-Pinocembrin (5,7-dihydroxyflavanone)SiHa (Cervical)> 58.9 µg/mL[3]
5,7-dimethoxyflavoneHepG2 (Liver)25 µM[5][6]

Table 2: Effect of 5,7-Dihydroxy-derivatives on Apoptosis-Related Protein Expression

CompoundCell LineProteinEffectReference
5,7-dihydroxyflavoneHepG2BaxUpregulation[1][2]
5,7-dihydroxyflavoneHepG2Bcl-2Downregulation[1][2]
5,7-dihydroxyflavoneHepG2Mcl-1Downregulation[1][2]
5,7-dihydroxyflavoneHepG2c-IAP1Downregulation[2]
5,7-dihydroxyflavoneHepG2c-IAP2Downregulation[2]
5,7-dihydroxyflavoneHepG2XIAPDownregulation[2]
5,7-dihydroxyflavoneHepG2SurvivinDownregulation[2]
7,8-dihydroxyflavoneHUH-7Bcl-2Downregulation[7]
7,8-dihydroxyflavoneHUH-7Cleaved Caspase-3Upregulation[7]

Experimental Protocols

Detailed protocols for key experiments to evaluate the pro-apoptotic effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DHC)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of DHC in DMSO and dilute it to various concentrations in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the DHC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DHC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DHC at the desired concentrations for the determined time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cells treated with DHC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL Death Receptor Death Receptor TRAIL->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates This compound This compound This compound->Bax upregulates This compound->Bcl-2 downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Western Blot Analysis Western Blot Analysis Protein Extraction->Western Blot Analysis Analyze Protein Expression Analyze Protein Expression Western Blot Analysis->Analyze Protein Expression

References

Animal Models for In Vivo Efficacy Assessment of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies of 5,7-Dihydroxychromone (DHC), a naturally occurring chromone with demonstrated antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer and anti-diabetic properties. The following sections outline experimental designs for evaluating the therapeutic potential of DHC in various disease models.

Anti-Cancer Activity: Human Tumor Xenograft Model

This model is designed to evaluate the in vivo anti-tumor efficacy of this compound using a human cancer cell line xenograft in immunodeficient mice. The protocol is adapted from studies on structurally similar flavonoids, such as 5,7-dihydroxyflavone (chrysin)[1].

Experimental Protocol

Animal Model:

  • Species: Nude mice (e.g., BALB/c nude) or other immunodeficient strains.

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

Tumor Cell Line:

  • Cell Line: Human hepatocarcinoma (HepG2) cells are a suitable choice based on available data for related compounds[1]. Other relevant cancer cell lines can be used based on the research focus.

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

Tumor Implantation:

  • Harvest and wash HepG2 cells with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Treatment Protocol:

  • Monitor tumor growth daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 per group).

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na)).

  • Administer DHC intraperitoneally (i.p.) or orally (p.o.) at selected doses (e.g., 25, 50, 100 mg/kg) daily for a specified period (e.g., 21 days).

  • The control group receives the vehicle only. A positive control group with a standard-of-care chemotherapeutic can also be included.

Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight twice a week as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors.

  • Tumor Weight: Weigh the excised tumors.

  • Histopathology: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Quantitative Data Summary
GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Vehicle Control-Data to be collectedData to be collected
This compound25Data to be collectedData to be collected
This compound50Data to be collectedData to be collected
This compound100Data to be collectedData to be collected
Positive ControlDoseData to be collectedData to be collected

Experimental Workflow

G cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture HepG2 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Nude Mice Acclimatization injection Subcutaneous Injection animal_acclimatization->injection cell_harvest->injection randomization Randomization injection->randomization treatment_admin DHC/Vehicle Administration randomization->treatment_admin monitoring Tumor & Body Weight Monitoring treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Histopathology euthanasia->analysis

Workflow for the human tumor xenograft model.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This acute inflammation model is used to assess the anti-inflammatory effects of this compound. The protocol is based on established methods for evaluating anti-inflammatory compounds[2][3].

Experimental Protocol

Animal Model:

  • Species: Wistar rats or Swiss albino mice.

  • Age/Weight: 6-8 weeks old, 150-200 g (rats) or 20-25 g (mice).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

Induction of Inflammation:

  • Fast the animals overnight with free access to water.

  • Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) or a reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

Efficacy Evaluation:

  • Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

  • Biochemical Analysis: At the end of the experiment, blood can be collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Paw tissue can be homogenized for the measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Quantitative Data Summary
GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-Data to be collected-
This compound25Data to be collectedData to be collected
This compound50Data to be collectedData to be collected
This compound100Data to be collectedData to be collected
Indomethacin10Data to be collectedData to be collected

Experimental Workflow

G acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting treatment DHC/Vehicle/Reference Drug Administration fasting->treatment carrageenan Carrageenan Injection treatment->carrageenan paw_measurement Paw Volume Measurement (0-4h) carrageenan->paw_measurement analysis Data Analysis (% Inhibition) paw_measurement->analysis

Workflow for the carrageenan-induced paw edema model.

Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetes Model

This model is used to investigate the potential anti-diabetic properties of this compound by assessing its effect on hyperglycemia in a chemically-induced model of type 1 diabetes[4][5][6].

Experimental Protocol

Animal Model:

  • Species: Wistar rats or C57BL/6 mice.

  • Age/Weight: 6-8 weeks old, 180-220 g (rats) or 20-25 g (mice).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

Induction of Diabetes:

  • Fast the animals for 12 hours.

  • Prepare a fresh solution of streptozotocin (STZ) in 0.1 M cold citrate buffer (pH 4.5).

  • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg for rats, 150-200 mg/kg for mice).

  • Provide 5% glucose water for the first 24 hours after STZ injection to prevent initial hypoglycemia.

  • After 72 hours, measure fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

Treatment Protocol:

  • Randomize diabetic animals into treatment and control groups (n=8-10 per group).

  • Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) daily for a specified period (e.g., 4 weeks).

  • The diabetic control group receives the vehicle only. A normal control group (non-diabetic) and a positive control group (e.g., metformin) should be included.

Efficacy Evaluation:

  • Fasting Blood Glucose: Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.

  • Body Weight: Monitor body weight weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

  • Biochemical Parameters: At the end of the study, collect blood for the analysis of insulin, HbA1c, and lipid profiles.

  • Histopathology: Harvest the pancreas for histopathological examination of islet integrity.

Quantitative Data Summary
GroupDose (mg/kg)Fasting Blood Glucose (mg/dL) at Week 4Change in Body Weight (g) at Week 4
Normal Control-Data to be collectedData to be collected
Diabetic Control-Data to be collectedData to be collected
This compound25Data to be collectedData to be collected
This compound50Data to be collectedData to be collected
This compound100Data to be collectedData to be collected
MetforminDoseData to be collectedData to be collected
Signaling Pathways

This compound is known to activate the Nrf2/ARE pathway and is a potent activator of PPARγ and LXRα, which are key regulators of glucose and lipid metabolism[7]. These pathways are critical targets in the management of diabetes and its complications.

G cluster_nrf2 Nrf2/ARE Pathway cluster_ppar PPARγ/LXRα Pathway DHC This compound Nrf2 Nrf2 Activation DHC->Nrf2 PPARg PPARγ Activation DHC->PPARg LXRalpha LXRα Activation DHC->LXRalpha ARE ARE-driven Gene Expression Nrf2->ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Metabolism Glucose & Lipid Metabolism Regulation PPARg->Metabolism LXRalpha->Metabolism

Signaling pathways potentially modulated by this compound.

Neuroprotective Activity: 6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease

This model is proposed to evaluate the neuroprotective effects of this compound in a well-established rodent model of Parkinson's disease, based on its in vitro neuroprotective properties against 6-OHDA-induced toxicity[8].

Experimental Protocol

Animal Model:

  • Species: Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks old, 250-300 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

Surgical Procedure and Lesioning:

  • Anesthetize the rats (e.g., with ketamine/xylazine).

  • Secure the animal in a stereotaxic frame.

  • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or striatum. Coordinates should be determined based on a rat brain atlas. A solution of 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid is commonly used.

  • The sham-operated group will receive an injection of the vehicle only.

Treatment Protocol:

  • Begin administration of this compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p.) either as a pre-treatment (starting before the 6-OHDA lesion) or post-treatment (starting after the lesion).

  • Continue treatment for a specified duration (e.g., 4 weeks).

  • The control group receives the vehicle.

Efficacy Evaluation:

  • Behavioral Testing:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Two weeks after the lesion, administer apomorphine (0.5 mg/kg, s.c.) or d-amphetamine (5 mg/kg, i.p.) and count the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 60-90 minutes.

    • Cylinder Test: Assess forelimb use asymmetry.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

Quantitative Data Summary
GroupDose (mg/kg)Net Rotations (turns/min)Striatal Dopamine Level (% of control)TH+ Cell Count in SNc (% of control)
Sham Control-Data to be collected100100
6-OHDA + Vehicle-Data to be collectedData to be collectedData to be collected
6-OHDA + DHC10Data to be collectedData to be collectedData to be collected
6-OHDA + DHC20Data to be collectedData to be collectedData to be collected
6-OHDA + DHC40Data to be collectedData to be collectedData to be collected

Logical Relationship of Neuroprotection

G Oxidative_Stress Oxidative Stress (e.g., from 6-OHDA) Neuronal_Protection Dopaminergic Neuron Survival Oxidative_Stress->Neuronal_Protection induces damage DHC This compound Nrf2_Activation Nrf2 Activation DHC->Nrf2_Activation Antioxidant_Response Increased Antioxidant Enzymes Nrf2_Activation->Antioxidant_Response ROS_Reduction Reduced Reactive Oxygen Species Antioxidant_Response->ROS_Reduction ROS_Reduction->Neuronal_Protection protects

Proposed neuroprotective mechanism of this compound.

References

Quantitative Analysis of 5,7-Dihydroxychromone in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone is a naturally occurring chromone derivative found in various plant species, including but not limited to peanut shells (Arachis hypogaea), Garcinia mangostana, and Drynaria roosii.[1][2][3] This compound and its derivatives have garnered significant interest within the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Notably, this compound is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress. This application note provides detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant source, extraction method, and processing conditions. The following tables summarize available quantitative data for this compound in peanut shell extracts.

Table 1: Quantitative Analysis of this compound in Peanut Shell Extracts

Plant MaterialExtraction MethodAnalytical MethodConcentration of this compoundReference
Peanut ShellsUltrasound-assisted methanol extractionDPPH-HPLC-DAD-TOF/MS0.59 mg/g[4]

Table 2: Effect of Atmospheric-Pressure Plasma Treatment on this compound Content in Peanut Shells

Treatment ConditionThis compound Content (mg/g extract)
Control0.29 ± 0.01
O3-rich plasma at 150 °C0.35 ± 0.01
NOx-rich plasma at 150 °C0.31 ± 0.01

Data presented as mean ± standard deviation (n=3). This data is adapted from a study by Lee et al. (2022).[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the analysis of flavonoids in peanut shells.[5]

a. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA).

  • This compound reference standard (≥95% purity).

  • Syringe filters (0.45 µm).

b. Sample Preparation

  • Grind the dried plant material into a fine powder.

  • Accurately weigh approximately 1 g of the powdered sample into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

c. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5-25% B

    • 15-30 min: 25-60% B

    • 30-37 min: 60-70% B

    • 37-40 min: 70-5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

d. Quantification Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject the standards and the sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

LC-MS/MS Method (Adapted Protocol)

This protocol is a general guideline adapted from established methods for the analysis of phytohormones and other plant metabolites.

a. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • This compound reference standard (≥98% purity).

  • Syringe filters (0.22 µm).

b. Sample Preparation Follow the same procedure as for the HPLC method, but use LC-MS grade solvents and filter through a 0.22 µm syringe filter.

c. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: (To be optimized based on the specific instrument and column)

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a standard solution.

d. Quantification Similar to the HPLC method, use a calibration curve generated from a series of standard solutions. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

HPTLC Method (Adapted Protocol)

This protocol is a general guideline based on established HPTLC methods for the analysis of flavonoids in plant extracts.

a. Instrumentation and Materials

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

  • HPLC grade solvents (e.g., toluene, ethyl acetate, formic acid, methanol).

  • This compound reference standard (≥95% purity).

b. Sample and Standard Preparation

  • Sample Solution: Prepare a concentrated extract as described in the HPLC sample preparation.

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute to create working standards.

c. Chromatographic Conditions

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio such as 5:4:1 (v/v/v). The optimal ratio should be determined experimentally.

  • Application: Apply the standard and sample solutions as bands using an automatic applicator.

  • Development: Develop the plate in a saturated developing chamber to a distance of approximately 8 cm.

  • Detection: After drying the plate, scan it using a TLC scanner at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 280 nm).

d. Quantification Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Workflow and Signaling Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding extraction Solvent Extraction (e.g., Methanol, Sonication) centrifugation Centrifugation filtration Filtration hplc HPLC filtration->hplc lcms LC-MS/MS filtration->lcms hptlc HPTLC filtration->hptlc calibration Calibration Curve Construction hplc->calibration lcms->calibration hptlc->calibration quantification Quantification of This compound results Results

Nrf2_ARE_Signaling_Pathway Nrf2_free Nrf2_free Nrf2_n Nrf2_n Nrf2_free->Nrf2_n translocates to Gene_Expression Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection leads to

References

5,7-Dihydroxychromone: A Reference Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dihydroxychromone (CAS No. 31721-94-5), a naturally occurring chromone found in various plants such as peanut shells, is recognized for its antioxidant and neuroprotective properties. In the realm of analytical chemistry, its well-defined chemical structure and stability make it an excellent reference standard for the development and validation of chromatographic methods. These methods are crucial for the quantification of this compound in complex matrices, including plant extracts and pharmaceutical formulations, and for quality control purposes. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development.

PropertyValue
Molecular Formula C₉H₆O₄
Molecular Weight 178.14 g/mol
Appearance Light yellow crystalline solid
Melting Point 272-273 °C
Solubility Soluble in methanol and DMSO
UV max (in Methanol) 251, 258, 296 nm[1]

Application Note: Quantification of this compound in Peanut Shell Extract using HPLC-UV

This section outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in peanut shell extracts. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control analysis.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection was developed to achieve optimal separation and quantification of this compound.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Retention Time Approximately 12.4 minutes[2]
Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (%RSD) < 2%

Experimental Protocols

Detailed protocols for the preparation of solutions and samples are provided below to ensure reproducible results.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Peanut Shell Extract)
  • Extraction: Grind dried peanut shells into a fine powder. Macerate 1 g of the powder with 20 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to bring the concentration of this compound within the validated linearity range. A typical dilution factor is 1:10.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Extraction & Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context: Neuroprotective Action

This compound has been reported to exert neuroprotective effects through the activation of the Nrf2/ARE signaling pathway. Understanding this pathway can be relevant for researchers in drug development.

Nrf2_Pathway cluster_nucleus Nucleus DHC This compound Keap1 Keap1 DHC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_translocation Nrf2 Translocation

Caption: Nrf2/ARE signaling pathway activated by this compound.

This compound serves as a reliable and stable reference standard for chromatographic analysis. The provided HPLC method offers a robust and validated protocol for its quantification in complex matrices. Researchers and drug development professionals can utilize these application notes and protocols for quality control, stability studies, and pharmacokinetic analyses involving this compound.

References

Formulation of 5,7-Dihydroxychromone for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone (DHC), a naturally occurring flavonoid found in various plants including peanut shells, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Possessing a molecular formula of C₉H₆O₄ and a molecular weight of 178.14 g/mol , this compound is recognized for its antioxidant, neuroprotective, and anti-diabetic properties.[3][4] These effects are primarily attributed to its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathway and as an agonist of Peroxisome proliferator-activated receptor-gamma (PPARγ).[3] This document provides detailed application notes and protocols for the formulation of this compound for consistent and effective experimental use in both in vitro and in vivo research settings.

Physicochemical and Stability Data

Proper formulation of this compound is contingent on its physical and chemical properties. The compound typically appears as a yellow crystalline solid.[5] Key quantitative data regarding its properties and stability are summarized in the tables below.

PropertyValueReference(s)
Molecular Formula C₉H₆O₄[4]
Molecular Weight 178.14 g/mol [4]
Appearance Yellow crystalline solid[5]
Melting Point 272-273 °C[6]
Purity (Typical) ≥98%[2]
SolventSolubilityReference(s)
DMSO 36 mg/mL (202.08 mM)[3]
Methanol Soluble[2]
Ethanol 9 mg/mL
Water Insoluble
Petroleum Ether Insoluble[5]
ConditionStabilityReference(s)
Powder (-20°C) ≥ 4 years[2]
In Solvent (-80°C) 1 year

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through the activation of key signaling pathways. Understanding these mechanisms is crucial for experimental design and data interpretation.

Nrf2/ARE Signaling Pathway

DHC is a potent activator of the Nrf2/ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by DHC, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[7]

Nrf2_Pathway cluster_nucleus Nucleus DHC This compound Nrf2_Keap1 Nrf2-Keap1 Complex DHC->Nrf2_Keap1 Induces dissociation CellMembrane Cytoplasm Cytoplasm Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLc) ARE->Antioxidant_Genes Activates transcription Response Cellular Protection (Antioxidant Response) Antioxidant_Genes->Response Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2/ARE signaling pathway activated by this compound.

PPARγ Agonism

DHC also functions as a potent agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[3] As a PPARγ agonist, DHC can modulate the expression of genes involved in these processes, contributing to its anti-diabetic properties.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.78 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Using a sterile pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the DHC powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.

  • Sterilization: To ensure sterility for cell culture applications, filter the 10 mM stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Note on Final Concentrations: For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration (e.g., 0.4, 2, and 10 µM).[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

InVitro_Workflow start Start weigh Weigh 1.78 mg DHC start->weigh dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot dilute Dilute in Cell Culture Medium aliquot->dilute treat_cells Treat Cells dilute->treat_cells end End treat_cells->end

Caption: Experimental workflow for preparing and using this compound in in vitro studies.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol provides a method for preparing a suspension of this compound for oral gavage in animal models. This formulation uses a common vehicle consisting of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle by adding the components in the following order and mixing well after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline. Vortex thoroughly to create a homogenous solution.

  • DHC Suspension: Weigh the required amount of this compound for the desired final concentration (e.g., for a 5 mg/mL suspension, weigh 50 mg of DHC for 10 mL of vehicle).

  • Initial Dissolution: Add the weighed DHC to a small amount of DMSO (from the total 10% volume) and mix to form a paste or a concentrated solution.

  • Addition of Vehicle: Gradually add the pre-prepared vehicle to the DHC paste while continuously vortexing.

  • Homogenization: Continue to vortex the suspension for 5-10 minutes to ensure it is well-mixed and uniform. If necessary, sonicate the suspension for short intervals in a water bath to aid in creating a fine, homogenous suspension.

  • Administration: The prepared suspension should be administered to the animals shortly after preparation to ensure homogeneity. Mix the suspension well before each administration.

Note: The solubility and stability of the compound in the final formulation should be confirmed. The chosen vehicle and concentration should be appropriate for the specific animal model and experimental design.

Concluding Remarks

The protocols and data presented in this document are intended to serve as a comprehensive guide for the formulation and experimental use of this compound. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers are encouraged to adapt these protocols as necessary for their specific experimental needs, while carefully considering the physicochemical properties and biological activities of this promising natural compound.

References

Application Notes and Protocols for Cell Viability Assays with 5,7-Dihydroxychromone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone is a natural compound that has garnered interest for its potential biological activities, including antioxidant and neuroprotective effects.[1][2] While extensive research on its direct cytotoxicity against various cancer cell lines is still emerging, preliminary studies and research on structurally related flavonoids suggest its potential to modulate cell viability and induce apoptosis. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays: the MTT and LDH assays.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] In contrast, the Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.[4][5]

Data Presentation

Currently, there is limited publicly available quantitative data on the direct cytotoxic effects of this compound on cancer cell lines such as HepG2, HeLa, and Jurkat. However, research on the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells has shown that it can protect against chemically induced cell death at concentrations of 0.4, 2, and 10 µM by inhibiting apoptosis and reducing reactive oxygen species (ROS) generation.[1][2]

To facilitate future research and data comparison, the following table structure is recommended for summarizing quantitative data obtained from cell viability and cytotoxicity assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG224Data to be generatedData to be generatedData to be generated
48Data to be generatedData to be generatedData to be generated
72Data to be generatedData to be generatedData to be generated
HeLa24Data to be generatedData to be generatedData to be generated
48Data to be generatedData to be generatedData to be generated
72Data to be generatedData to be generatedData to be generated
Jurkat24Data to be generatedData to be generatedData to be generated
48Data to be generatedData to be generatedData to be generated
72Data to be generatedData to be generatedData to be generated

Table 2: Cytotoxicity of this compound (LDH Assay)

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
HepG224Data to be generatedData to be generated
48Data to be generatedData to be generated
72Data to be generatedData to be generated
HeLa24Data to be generatedData to be generated
48Data to be generatedData to be generated
72Data to be generatedData to be generated
Jurkat24Data to be generatedData to be generated
48Data to be generatedData to be generated
72Data to be generatedData to be generated

Experimental Workflow

The following diagram illustrates a general workflow for assessing the impact of this compound on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HeLa, Jurkat) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time Points treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay Perform LDH Assay incubation->ldh_assay Membrane Integrity read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Cell Viability or % Cytotoxicity read_absorbance->calculate_viability dose_response Generate Dose-Response Curves and Determine IC50 calculate_viability->dose_response

Fig. 1: Experimental workflow for cell viability assays.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3]

Materials:

  • This compound

  • Target cells (e.g., HepG2, HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HepG2, HeLa), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells (Jurkat), seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 300 x g for 5 minutes and then carefully remove the supernatant.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[4][5]

Materials:

  • This compound

  • Target cells (e.g., HepG2, HeLa, Jurkat)

  • Complete cell culture medium (low serum, e.g., 1-2% FBS, is recommended to reduce background)

  • LDH Assay Kit (commercially available kits contain the necessary reagents: substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X, provided in the kit)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Vehicle control: Cells treated with the vehicle used to dissolve this compound.

      • Medium background: Medium without cells.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (usually a mixture of substrate and assay buffer).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Potential Signaling Pathways

Based on studies of structurally similar flavonoids, this compound may exert its effects on cell viability through the modulation of key signaling pathways involved in apoptosis and cell survival, such as the Akt and STAT3 pathways.

Akt Signaling Pathway

The Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of Akt signaling can lead to decreased cell viability and induction of apoptosis.

G DHC This compound Akt Akt DHC->Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Fig. 2: Potential inhibition of the Akt signaling pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins and subsequent cell death.

G DHC This compound STAT3 STAT3 DHC->STAT3 Inhibits AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2, Mcl-1) STAT3->AntiApoptotic Promotes Transcription Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Fig. 3: Potential inhibition of the STAT3 signaling pathway.

Conclusion

The provided protocols for MTT and LDH assays offer a robust framework for investigating the effects of this compound on cell viability and cytotoxicity. While direct quantitative data on the anticancer activity of this specific compound is currently limited, the exploration of its impact on various cell lines and the elucidation of the underlying molecular mechanisms, such as the potential involvement of the Akt and STAT3 pathways, represent promising avenues for future research in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Dihydroxychromone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound, particularly its limited solubility in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS). What are the recommended solvents?

A1: this compound is practically insoluble in water and aqueous buffers alone. It is, however, soluble in organic solvents. For experimental purposes, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl sulfoxide (DMSO)[1][2]

    • Ethanol (EtOH)[2]

    • Methanol (MeOH)[3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize cytotoxicity. Some cell lines may tolerate up to 1%.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise (serial) dilution. First, dilute the stock into a small volume of media, ensure it is mixed well, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Add the DMSO stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Avoid adding the stock to cold media.

  • Increase Serum Concentration: If your experiment allows, adding the stock solution to a medium containing a higher concentration of serum can help to keep the compound solubilized due to its binding to serum proteins like albumin.

Q3: Can I use pH adjustment to improve the solubility of this compound in my aqueous solution?

A3: Yes, pH adjustment can significantly improve the solubility of this compound. With a predicted pKa of approximately 6.57, it is a weak acid. Increasing the pH of the aqueous solution above its pKa will deprotonate the hydroxyl groups, forming a more soluble phenolate salt.

  • Recommendation: For in vitro assays, consider using a buffer with a pH of 7.4 or higher. The solubility of structurally similar flavonoids, like chrysin, has been shown to increase in alkaline conditions.[4] However, it is crucial to consider the pH stability of the compound and the pH tolerance of your experimental system (e.g., cells).

Q4: I've heard about using cyclodextrins to improve the solubility of flavonoids. Is this a viable option for this compound?

A4: Absolutely. Cyclodextrin complexation is an excellent method for enhancing the aqueous solubility of poorly soluble compounds like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is more soluble in water.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) have been shown to be effective in increasing the solubility of the structurally similar flavonoid, chrysin.[5][6][7][8][9]

Q5: What is the expected stability of this compound in aqueous solutions, especially after pH adjustment?

A5: The stability of this compound in aqueous solutions can be pH-dependent. While increasing the pH enhances solubility, highly alkaline conditions may lead to degradation over time. It is recommended to prepare fresh solutions for your experiments. If storage is necessary, it is best to store aliquots of the stock solution in a suitable organic solvent at -20°C or -80°C and dilute into your aqueous buffer just before use.

Quantitative Data on Solubility Enhancement

Due to the limited availability of direct quantitative solubility data for this compound, the following tables include data for the structurally analogous compound, chrysin (5,7-dihydroxyflavone), which is expected to have very similar physicochemical properties.

Table 1: Solubility of Chrysin (as a proxy for this compound) in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL[10]
N,N-dimethylformamide (DMF)High[11]
AcetoneModerate[11]
EthanolLow[12]
MethanolLow[13]
WaterInsoluble[14]

Table 2: Enhancement of Chrysin Solubility with Cyclodextrins (1:1 Molar Ratio)

CyclodextrinSolubility Increase (fold)
Randomly Methylated-β-Cyclodextrin (RAMEB)~7.4
Sulfobutylether-β-Cyclodextrin (SBECD)Moderate
Hydroxypropyl-β-Cyclodextrin (HPBCD)Moderate
β-Cyclodextrin (βCD)Low
Data derived from a study on chrysin complexation.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 178.14 g/mol ), weigh out 1.78 mg.

    • Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using Cyclodextrin Complexation
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Filtration device (e.g., 0.22 µm syringe filter)

  • Procedure (Kneading Method):

    • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

    • Place the powders in a mortar.

    • Add a small amount of water/ethanol (1:1 v/v) mixture to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The resulting powder is the this compound:HP-β-CD inclusion complex, which will have enhanced aqueous solubility.

    • Dissolve the complex in the desired aqueous buffer to the target concentration and sterile filter before use.

Visualizations

experimental_workflow weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute check Check for Precipitation dilute->check use Use in Experiment check->use

Workflow for preparing this compound solutions.

solubility_strategies cluster_methods Solubility Enhancement Methods This compound This compound cosolvent Co-solvency (DMSO, Ethanol) This compound->cosolvent ph_adjust pH Adjustment (pH > 7) This compound->ph_adjust cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin Aqueous Solution Aqueous Solution cosolvent->Aqueous Solution ph_adjust->Aqueous Solution cyclodextrin->Aqueous Solution

Strategies for improving aqueous solubility.

References

5,7-Dihydroxychromone stability issues in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,7-Dihydroxychromone in DMSO stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and DMSO stock solutions?

A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder, storage at -20°C is recommended. Once dissolved in DMSO, stock solutions should be stored at -80°C for long-term stability (up to one year) or at -20°C for short-term storage (up to one month). To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: I've noticed precipitation in my this compound DMSO stock solution after storage. What could be the cause?

A2: Precipitation can occur due to a few reasons. Firstly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound, leading to precipitation. Always use anhydrous, high-purity DMSO for preparing stock solutions. Secondly, if the stock solution was not fully dissolved initially or if the concentration exceeds its solubility limit at a lower temperature, precipitation can occur upon cooling. Ensure the compound is fully dissolved by gentle warming (e.g., 37°C) and sonication before storage.

Q3: My experimental results are inconsistent when using older this compound stock solutions. Could the compound be degrading?

A3: Yes, inconsistent results are a strong indicator of compound degradation. Flavonoids, including this compound, can be susceptible to degradation over time, even when stored at low temperatures. Factors such as exposure to light, air (oxidation), and moisture can contribute to the breakdown of the compound. For sensitive experiments, it is always recommended to use freshly prepared stock solutions or solutions that have been stored correctly for a limited time.

Q4: What are the likely degradation pathways for this compound in a DMSO stock solution?

A4: While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, flavonoids, in general, are susceptible to oxidative degradation. The dihydroxy substitution on the chromone ring makes it prone to oxidation, which can lead to the formation of quinone-type structures or ring-opening products. The presence of water, light, and oxygen can accelerate these processes.

Troubleshooting Guides

Issue 1: Variability in Biological Assay Results
  • Problem: You observe a decrease in the expected biological activity of this compound in your assays over time.

  • Possible Cause: Degradation of the compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in anhydrous DMSO immediately before your experiment.

    • Compare with Old Stock: Run a parallel experiment comparing the activity of the fresh stock with your older stock solution. A significant difference in activity will confirm degradation.

    • Check for Contaminants: Ensure your DMSO is of high purity and has not been contaminated.

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity which can mask the compound's true activity.[1]

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Problem: When analyzing your this compound stock solution, you observe additional, unexpected peaks in your chromatogram.

  • Possible Cause: These peaks likely represent degradation products of this compound.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To confirm that the new peaks are degradation products, you can perform forced degradation studies. Expose a fresh stock solution to stress conditions such as acid, base, heat, and oxidation (e.g., with hydrogen peroxide) and analyze the samples by HPLC/LC-MS.[2][3][4] This will help in identifying the retention times of potential degradation products.

    • Optimize Storage Conditions: If degradation is confirmed, review your storage procedures. Ensure solutions are stored at -80°C, protected from light, and in tightly sealed vials to minimize exposure to air and moisture.

    • Use a Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the intact this compound from its degradation products. This will allow for accurate quantification of the compound's purity over time.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability of this compound.

ParameterConditionRecommended Duration
Solid Powder Storage -20°C, protected from lightUp to 3 years
DMSO Stock Solution -80°C, in aliquots, protected from lightUp to 1 year
DMSO Stock Solution -20°C, in aliquots, protected from lightUp to 1 month

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes (e.g., amber tubes).

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC-UV
  • Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

  • Materials:

    • 10 mM stock solution of this compound in anhydrous DMSO

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Amber HPLC vials

  • Procedure:

    • Time-Zero (T0) Analysis: Immediately after preparing the 10 mM stock solution, dilute a small aliquot with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at T0 will be considered 100%.

    • Sample Storage: Aliquot the remaining stock solution into several amber vials and store them at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).

    • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely at room temperature.

    • Dilute the sample to the same concentration as the T0 sample using the mobile phase and inject it into the HPLC system.

    • Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to calculate the percentage of the compound remaining. The appearance of new peaks will indicate degradation.

Visualizations

Signaling_Pathways cluster_Nrf2 Nrf2 Signaling Pathway cluster_PPARg PPARγ Signaling Pathway cluster_LXR LXRα Signaling Pathway Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 binds & promotes degradation Keap1->Cul3 Cul3->Nrf2 Ubiquitination Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription DHC_Nrf2 This compound DHC_Nrf2->Keap1 inactivates PPARg PPARγ RXR_g RXR PPARg->RXR_g heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR_g->PPRE binds Target_Genes_g Target Genes (Adipogenesis, Glucose Metabolism) PPRE->Target_Genes_g regulates transcription DHC_PPARg This compound DHC_PPARg->PPARg activates LXRa LXRα RXR_a RXR LXRa->RXR_a heterodimerizes with LXRE LXRE (LXR Response Element) RXR_a->LXRE binds Target_Genes_a Target Genes (Cholesterol Homeostasis) LXRE->Target_Genes_a regulates transcription DHC_LXR This compound DHC_LXR->LXRa activates

Caption: Signaling pathways activated by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Stability Study Storage cluster_analysis HPLC Analysis start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_conditions Store aliquots at: -80°C -20°C 4°C Room Temperature aliquot->storage_conditions t0 T0: Analyze initial purity aliquot->t0 tp Analyze at time points (e.g., 1, 4, 12 weeks) storage_conditions->tp t0->tp data Compare peak areas to T0 to determine % remaining tp->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_purity Analyze stock solution purity by HPLC/LC-MS start->check_purity fresh_stock Prepare fresh stock solution start->fresh_stock compare_activity Compare activity of old vs. fresh stock fresh_stock->compare_activity activity_restored Is activity restored with fresh stock? compare_activity->activity_restored degradation_confirmed Degradation is likely the cause. Review storage procedures. activity_restored->degradation_confirmed Yes other_factors Consider other experimental variables (e.g., assay conditions, cell health) activity_restored->other_factors No

Caption: Troubleshooting logic for inconsistent experimental results.

References

preventing degradation of 5,7-Dihydroxychromone during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Dihydroxychromone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a natural antioxidant found in various plants, including peanuts.[1][2] In research, it is primarily used for its neuroprotective, anticancer, and anti-inflammatory properties.[3] It is a known activator of the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress.[4]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C or between 2-8°C, protected from light.[1][5] Product datasheets suggest a stability of at least four years under these conditions.[1]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][4] When preparing a stock solution in DMSO, it is advisable to use fresh, anhydrous DMSO to achieve higher solubility.[4] For some applications, gentle warming to 37°C and sonication can aid in dissolution.

Q4: How should I prepare my working solutions to minimize degradation?

It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Dilute the stock solution in your experimental buffer immediately before use.

Q5: Is this compound sensitive to light?

Yes, as with many phenolic compounds, this compound is sensitive to light. It is crucial to protect solutions from light by using amber vials or covering tubes with aluminum foil during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Loss of compound activity or inconsistent results. Degradation of this compound in the experimental medium. Phenolic compounds are susceptible to degradation at neutral or alkaline pH, elevated temperatures, and in the presence of oxygen.- Prepare fresh solutions for each experiment.- Use a slightly acidic buffer (pH 6.0-6.5) if compatible with your experimental system.- Minimize the incubation time at 37°C.- Consider deoxygenating your buffers by sparging with nitrogen or argon.
Precipitation of the compound in aqueous buffer. Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low but sufficient to maintain solubility.- If precipitation occurs, try preparing a more dilute stock solution or slightly increasing the solvent concentration in the final assay medium, ensuring it does not affect your experimental system.
Color change of the experimental medium upon addition of the compound. Oxidation of the dihydroxy-substituted aromatic ring. This can be accelerated by alkaline pH and the presence of dissolved oxygen.- This may indicate compound degradation. Prepare fresh solutions and consider using deoxygenated buffers.- If the color change is rapid, it suggests a significant stability issue under your current experimental conditions. Re-evaluate the pH and oxygen exposure of your assay.
Interference in colorimetric or fluorometric assays. Intrinsic properties of this compound or its degradation products.- Run a vehicle control (buffer with the same concentration of solvent used to dissolve the compound) to determine the background signal.- Run a compound-only control (buffer with this compound but without other assay reagents) to check for autofluorescence or absorbance at the measurement wavelength.

Data Presentation: General Stability of Phenolic Compounds

Condition Stability Recommendation
pH More stable in acidic conditions (pH < 7). Unstable in neutral to alkaline conditions (pH > 7).Use a slightly acidic buffer when possible. Avoid prolonged exposure to alkaline buffers.
Temperature Degradation increases with higher temperatures.Prepare solutions at room temperature and minimize incubation times at physiological temperatures (e.g., 37°C). Store stock solutions at -20°C or below.
Light Susceptible to photodegradation.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Prone to oxidative degradation.Use deoxygenated buffers for sensitive experiments. Prepare solutions fresh to minimize exposure to atmospheric oxygen.

Experimental Protocols

Key Experiment: Nrf2 Activation Assay in Cell Culture

This protocol outlines a general method for assessing the activation of the Nrf2 pathway in a cell line (e.g., SH-SY5Y) treated with this compound.

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in your standard culture medium (e.g., DMEM with 10% FBS).

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

  • On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Western Blot Analysis for Nrf2 and Downstream Targets (e.g., HO-1, NQO1):

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Diagram of the Nrf2/ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription DHC This compound (Oxidative Stress) DHC->Keap1 Induces Conformational Change in Keap1 Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Working Prepare Fresh Working Solutions in Experimental Buffer Stock->Working Incubate Incubate under different conditions (e.g., pH, Temperature, Light) Working->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots HPLC Analyze by HPLC-UV to Quantify Remaining Compound Aliquots->HPLC Data Plot Concentration vs. Time to Determine Degradation Rate HPLC->Data

References

Technical Support Center: Overcoming Poor Bioavailability of 5,7-Dihydroxychromone (Chrysin) in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 5,7-Dihydroxychromone, also known as chrysin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound (chrysin)?

A1: The poor oral bioavailability of chrysin, often reported to be less than 1%, is attributed to several factors:

  • Low Aqueous Solubility: Chrysin is a lipophilic compound with very low solubility in water (approximately 3.7 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Rapid First-Pass Metabolism: Once absorbed, chrysin undergoes extensive and rapid metabolism, primarily in the intestines and liver. The main metabolic pathways are glucuronidation and sulfonation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This converts chrysin into more water-soluble and easily excretable metabolites before it can reach systemic circulation.

  • Moderate Permeability: While its lipophilicity and low molecular weight suggest reasonable membrane permeability, its overall absorption is hampered by the aforementioned factors.

Q2: What are the main strategies to improve the in vivo bioavailability of chrysin?

A2: Researchers have explored several promising strategies, which can be broadly categorized as:

  • Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of chrysin. Common methods include:

    • Solid Dispersions: Dispersing chrysin in a hydrophilic carrier in a solid state to enhance its dissolution.

    • Nanoparticle Formulations: Encapsulating chrysin into nanoparticles, such as those made from biodegradable polymers like PLGA-PEG, to increase surface area and facilitate absorption.

    • Nanoemulsions and Micelles: Incorporating chrysin into lipid-based nano-sized emulsions or micelles to improve its solubility and transport across the intestinal membrane.

  • Co-administration with Bioavailability Enhancers: This involves administering chrysin with compounds that can inhibit its rapid metabolism. A well-known example is piperine, an alkaloid from black pepper, which can inhibit UGT enzymes.

  • Chemical Modification: Synthesizing chrysin derivatives with improved physicochemical properties, although this falls outside the scope of formulation adjustments for the parent compound.

Q3: Which formulation strategy has shown the most significant improvement in chrysin's bioavailability?

A3: Based on available preclinical data, solid dispersion formulations have demonstrated a remarkable increase in oral bioavailability. For instance, a solid dispersion of chrysin with Plasdone® S630 was found to increase the oral bioavailability by 41 times compared to a chrysin suspension in rats. Nanoemulsions and mixed micelles have also shown significant improvements, with a 4.3-fold and 3-fold increase in systemic exposure (AUC), respectively. The choice of the best strategy often depends on the specific experimental goals, required dosage, and desired release profile.

Troubleshooting Guides

Solid Dispersion Formulations
Problem Possible Cause(s) Troubleshooting Steps
Low solubility enhancement. - Inappropriate carrier selection.- Incorrect drug-to-carrier ratio.- Crystalline nature of the final product.- Screen various hydrophilic carriers (e.g., PVP K30, Mannitol, Plasdone® S630).- Optimize the drug-to-carrier ratio; higher carrier ratios often lead to better solubility enhancement.- Confirm the amorphous state of chrysin in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Physical instability during storage (recrystallization). - The amorphous form is thermodynamically unstable.- High humidity and temperature can promote recrystallization.- Inadequate interaction between the drug and the carrier.- Store the solid dispersion in a desiccator at low temperatures.- Select carriers that have strong interactions (e.g., hydrogen bonding) with chrysin.- Incorporate a secondary polymer to inhibit crystallization.
Poor in vivo performance despite good in vitro dissolution. - Precipitation of the drug in the gastrointestinal tract upon dilution.- Rapid metabolism still limits systemic exposure.- Include precipitation inhibitors in the formulation.- Consider co-administration with a metabolic inhibitor like piperine.
Nanoparticle Formulations (e.g., PLGA-PEG)
Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency. - High water solubility of the drug (not the case for chrysin).- Diffusion of the drug into the external aqueous phase during preparation.- Inappropriate solvent/antisolvent system.- Optimize the solvent system. For chrysin, a water-in-oil-in-water (w/o/w) or oil-in-water (o/w) emulsion-solvent evaporation method is common.- Adjust the sonication power and time to ensure proper emulsification.- Increase the viscosity of the internal phase to reduce drug leakage.
Particle aggregation. - Insufficient stabilizer concentration.- Inappropriate zeta potential.- High ionic strength of the suspension medium.- Optimize the concentration of the stabilizer (e.g., PVA).- Aim for a zeta potential of at least ±20 mV for electrostatic stabilization.- Resuspend the nanoparticles in a low ionic strength buffer or deionized water.
Initial burst release. - A significant amount of chrysin is adsorbed on the nanoparticle surface.- High porosity of the nanoparticles.- Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug.- Optimize the polymer concentration and solvent evaporation rate to create a denser polymer matrix.- Consider a core-shell nanoparticle design.
Nanoemulsion Formulations
Problem Possible Cause(s) Troubleshooting Steps
Phase separation or creaming during storage. - Droplet coalescence due to insufficient emulsifier.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Temperature fluctuations.- Optimize the oil-to-surfactant ratio.- Use a combination of surfactants (co-surfactant) to improve interfacial film stability.- Store the nanoemulsion at a constant, controlled temperature.
Low drug loading. - Poor solubility of chrysin in the selected oil phase.- Screen different oils to find one with higher solubilizing capacity for chrysin. Medium-chain triglycerides (MCT) oil has been shown to be effective.- Use a co-solvent like ethanol to first dissolve chrysin before adding it to the oil phase.
Variability in particle size. - Inefficient homogenization process.- Optimize the homogenization parameters (e.g., pressure, number of cycles) for high-pressure homogenization.- Ensure proper mixing of all components before homogenization.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the pharmacokinetic parameters of this compound (chrysin) with different formulation strategies in rats.

Table 1: Pharmacokinetic Parameters of Chrysin Solid Dispersion vs. Suspension in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₆ₕ (ng·h/mL)Relative Bioavailability
Chrysin Suspension150.2 ± 0.11.00.5 ± 0.21
Chrysin Solid Dispersion (1:6 with Plasdone® S630)158.1 ± 2.30.520.5 ± 7.1~41-fold increase

Table 2: Pharmacokinetic Parameters of Different Chrysin Nanoformulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability
Chrysin Suspension10124.02 ± 5.741.0743.25 ± 76.481
Nanonized Chrysin10377.54 ± 14.831.01352.53 ± 144.19~1.8-fold increase
Chrysin Nanoemulsion (SO-NE)50~350~1.0~1200~4.3-fold increase vs. T80-NE

Experimental Protocols

Preparation of Chrysin Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Accurately weigh 100 mg of chrysin and the desired amount of a hydrophilic carrier (e.g., 600 mg of Plasdone® S630 for a 1:6 ratio). Dissolve both components in a suitable solvent, such as ethanol (e.g., 20 mL), with stirring until a clear solution is obtained.

  • Solvent Evaporation: Pour the solution into a petri dish and evaporate the solvent under mild heat (e.g., 40°C) in an oven or using a rotary evaporator.

  • Drying and Pulverization: Place the dried film in a desiccator for 48 hours to remove any residual solvent. Pulverize the solid dispersion using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like HPLC, UV-Vis spectroscopy, XRD, and DSC.

Preparation of Chrysin-Loaded PLGA-PEG Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve 200 mg of PLGA-PEG copolymer and 20 mg of chrysin in a volatile organic solvent like dichloromethane (DCM).

  • Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA). Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, morphology (e.g., using SEM or TEM), encapsulation efficiency, and in vitro release profile.

Preparation of Chrysin Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve chrysin in a co-solvent like ethanol, and then mix this solution with the chosen oil (e.g., MCT oil) and an oil-soluble surfactant (e.g., Span 80).

  • Aqueous Phase Preparation: Dissolve a water-soluble surfactant (e.g., Tween 20) in deionized water.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60°C). Gradually add the oil phase to the aqueous phase while stirring at high speed with a homogenizer to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure (e.g., 15,000 psi for 3-5 cycles) until a translucent nanoemulsion with the desired particle size is obtained.

  • Characterization: Evaluate the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and stability over time at different storage conditions.

Signaling Pathways and Experimental Workflows

Chrysin's Interaction with PPARγ and Nrf2 Signaling Pathways

This compound (chrysin) has been shown to exert some of its biological effects through the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

  • PPARγ Activation: Chrysin acts as a PPARγ agonist. Activation of PPARγ plays a crucial role in adipogenesis, lipid metabolism, and inflammation. By activating PPARγ, chrysin can influence the expression of target genes involved in these processes. This interaction is a key area of research for its potential therapeutic effects in metabolic disorders.

  • Nrf2 Pathway Modulation: The Nrf2-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Chrysin has been reported to modulate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This antioxidant effect is another significant aspect of its pharmacological profile.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chrysin This compound (Chrysin) PPARg_RXR_inactive PPARγ-RXR (Inactive) Chrysin->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active Chrysin-PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Binding Site) PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolic_Regulation Lipid Metabolism & Adipogenesis Regulation TargetGenes->Metabolic_Regulation Leads to

Caption: Chrysin activates the PPARγ signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chrysin This compound (Chrysin) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Chrysin->Keap1_Nrf2 Modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Against Oxidative Stress Antioxidant_Genes->Cellular_Protection Results in Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poorly Soluble This compound formulation Select Formulation Strategy (Solid Dispersion, Nanoparticles, etc.) start->formulation optimization Optimize Formulation Parameters formulation->optimization characterization In Vitro Characterization (Size, EE%, Dissolution) optimization->characterization animal_model Administer to Animal Model (e.g., Rats) characterization->animal_model Proceed if successful pk_study Pharmacokinetic Study (Blood Sampling) animal_model->pk_study data_analysis Analyze Plasma Concentrations (LC-MS/MS) pk_study->data_analysis bioavailability Calculate Pharmacokinetic Parameters (AUC, Cmax) data_analysis->bioavailability

Technical Support Center: Interference of 5,7-Dihydroxychromone in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by 5,7-Dihydroxychromone in fluorescence-based assays.

Understanding the Interference Potential of this compound

This compound, a naturally occurring chromone, possesses a chemical structure with the potential to interfere with fluorescence-based assays. Its conjugated aromatic system can lead to intrinsic fluorescence (autofluorescence) and absorption of light in the ultraviolet and blue regions of the spectrum. This can result in false positives or negatives depending on the assay format. While specific quantitative data on the interference of this compound is not extensively documented in publicly available literature, its chemical properties and the known behavior of similar compounds, such as other flavonoids and chromone derivatives, suggest a high likelihood of assay artifacts.

Key Physicochemical Properties:

PropertyValueCitation
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Absorbance Maxima (λmax) 251, 258, 296 nm[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Unexpected Increase in Fluorescence Signal (Potential False Positive)

Q1: My fluorescence signal is unexpectedly high in the presence of this compound, even in my negative controls. What could be the cause?

A1: This is a strong indication of autofluorescence from this compound itself. With absorbance maxima in the UV range, it can be excited by the light source of the plate reader and emit its own fluorescence, which may overlap with the emission wavelength of your assay's fluorophore.

Troubleshooting Steps:

  • Measure the Intrinsic Fluorescence of this compound:

    • Prepare a plate with your assay buffer and a dilution series of this compound at the concentrations used in your experiment.

    • Read the plate at the excitation and emission wavelengths of your assay.

    • If you observe a concentration-dependent increase in fluorescence, this confirms autofluorescence.

  • Perform a "Pre-Read" of Your Assay Plate:

    • Before initiating the enzymatic reaction or adding the final detection reagent, read the fluorescence of the plate containing the assay components and this compound.

    • This pre-read value can be subtracted from the final fluorescence reading to correct for the compound's intrinsic fluorescence.

  • Shift to a Red-Shifted Fluorophore:

    • Compounds that fluoresce in the blue or green range are more common. Switching to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often mitigate interference from autofluorescent compounds.

Issue 2: Unexpected Decrease in Fluorescence Signal (Potential False Negative or Quenching)

Q2: I'm observing a decrease in my fluorescence signal when I add this compound, suggesting inhibition, but I suspect it might be an artifact. How can I verify this?

A2: A decrease in signal can be due to true inhibition of the target enzyme/protein, or it could be an artifact caused by fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Assess for Inner Filter Effect:

    • The inner filter effect occurs when the interfering compound absorbs light at the excitation or emission wavelength of the fluorophore. Since this compound absorbs in the UV range, this is a possibility with UV-excited fluorophores.

    • Method: In a cuvette or microplate, measure the fluorescence of your fluorophore alone. Then, add this compound at your experimental concentration and immediately remeasure the fluorescence. A rapid drop in signal suggests an inner filter effect.

  • Evaluate Fluorescence Quenching:

    • Quenching is a process where the excited state of a fluorophore is deactivated by a non-radiative pathway upon interaction with another molecule (the quencher).

    • Method: Similar to the inner filter effect test, observe the change in fluorescence of your fluorophore upon the addition of this compound. While a rapid decrease can indicate quenching, further biophysical studies (e.g., fluorescence lifetime measurements) are needed for definitive confirmation.

  • Use an Orthogonal Assay:

    • An orthogonal assay uses a different detection method (e.g., absorbance, luminescence, or a different fluorescence-based technique with a distinct mechanism) to confirm the activity of your compound. If this compound shows activity in the primary fluorescence assay but not in the orthogonal assay, it is likely an artifact.

Issue 3: Inconsistent or Non-Reproducible Results

Q3: My results with this compound are highly variable between experiments. What could be the reason?

A3: In addition to the factors above, compound aggregation can lead to inconsistent results. Many small molecules can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes or interfere with assay components.

Troubleshooting Steps:

  • Detergent Test for Aggregation:

    • Run your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • If the apparent inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based interference.

  • Check Compound Solubility:

    • Ensure that this compound is fully dissolved in your assay buffer at the tested concentrations. Precipitation can lead to light scattering and erratic fluorescence readings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is likely to interfere with fluorescence assays?

A1: Based on its chemical structure (a chromone), the most likely mechanism of interference is autofluorescence , especially in assays using UV or blue excitation light. Its absorbance maxima are at 251, 258, and 296 nm, meaning it can be excited by common light sources and emit its own fluorescence.

Q2: Are there specific types of fluorescence assays that are more susceptible to interference by this compound?

A2: Yes, assays that are particularly at risk include:

  • Assays using UV-excited fluorophores: Such as those detecting NADH/NADPH (excitation ~340 nm) or using fluorophores like 4-methylumbelliferone (4-MU).

  • Sirtuin assays: Chromone derivatives have been reported to have intrinsic fluorescence that can interfere with the 7-amino-4-methylcoumarin (AMC)-based readouts commonly used in these assays.

  • Thioflavin T (ThT) assays: Used to monitor protein aggregation. Polyphenols, a class to which this compound belongs, are known to interfere with ThT fluorescence.

Q3: How can I proactively design my experiment to minimize potential interference?

A3:

  • Choose a red-shifted fluorophore: This is one of the most effective strategies to avoid autofluorescence from test compounds.

  • Keep compound concentrations as low as possible: Interference is often concentration-dependent.

  • Include appropriate controls: Always run controls with the compound in the absence of the enzyme or other key reaction components to measure background signal.

  • Plan for an orthogonal follow-up assay: Have a secondary, non-fluorescence-based assay ready to confirm any hits.

Q4: Where can I find detailed protocols for assays where this compound might be used or could interfere?

A4: Detailed protocols for relevant assays are provided in the "Experimental Protocols" section below. These include a Thioflavin T assay for protein aggregation and a reporter gene assay for the Nrf2/ARE pathway, a known biological target of this compound.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Amyloid Aggregation Assay

This protocol is adapted for monitoring the aggregation of amyloid-beta (Aβ) peptides and can be used to assess the inhibitory potential of compounds like this compound.

Materials:

  • Thioflavin T (ThT)

  • Aβ peptide (e.g., Aβ42)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.

  • Prepare the ThT working solution by diluting the stock solution in assay buffer to a final concentration of 25 µM.

  • Prepare the Aβ peptide solution in assay buffer at the desired concentration (e.g., 10 µM).

  • Prepare the this compound solution at various concentrations in assay buffer.

  • Set up the assay plate:

    • Test wells: Aβ peptide + ThT working solution + this compound.

    • Positive control (aggregation): Aβ peptide + ThT working solution.

    • Negative control (no aggregation): Assay buffer + ThT working solution.

    • Compound control (autofluorescence): Assay buffer + ThT working solution + this compound.

  • Incubate the plate at 37°C with shaking (e.g., 600 rpm).

  • Measure fluorescence at regular intervals (e.g., every 30 minutes for several hours) using the plate reader.

  • Data Analysis: Subtract the fluorescence of the compound control from the test wells to correct for autofluorescence. Plot fluorescence intensity versus time to monitor aggregation kinetics.

Protocol 2: Nrf2/ARE Luciferase Reporter Assay

This protocol describes a common method to assess the activation of the Nrf2/ARE pathway, a known target of this compound. While this is a luciferase (luminescence)-based assay and thus not subject to fluorescence interference, a similar approach using a fluorescent reporter protein (e.g., GFP) is also common and would be susceptible.

Materials:

  • Cells stably or transiently transfected with an ARE-luciferase reporter construct.

  • Cell culture medium.

  • This compound.

  • Positive control Nrf2 activator (e.g., sulforaphane).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Treat the cells with the compounds and controls. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 18-24 hours) to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Fluorescence Result with this compound unexpected_increase Unexpected Signal Increase (False Positive?) start->unexpected_increase Signal Higher? unexpected_decrease Unexpected Signal Decrease (False Negative?) start->unexpected_decrease Signal Lower? autofluorescence_test Test for Autofluorescence: Read compound in buffer alone unexpected_increase->autofluorescence_test inner_filter_test Test for Inner Filter Effect: Add compound to fluorophore unexpected_decrease->inner_filter_test pre_read Perform Pre-Read Correction: Subtract background before reaction autofluorescence_test->pre_read Fluorescent? orthogonal_assay Confirm with Orthogonal Assay (e.g., Absorbance, Luminescence) autofluorescence_test->orthogonal_assay Not Fluorescent? pre_read->orthogonal_assay quenching_test Evaluate Quenching: Consider lifetime studies inner_filter_test->quenching_test No rapid drop? quenching_test->orthogonal_assay red_shift Switch to Red-Shifted Fluorophore orthogonal_assay->red_shift Still ambiguous?

Caption: Troubleshooting workflow for fluorescence assay interference.

Potential_Interference_Mechanisms cluster_mechanisms Mechanisms of Interference compound This compound autofluorescence Autofluorescence (Intrinsic Emission) compound->autofluorescence Emits Light inner_filter Inner Filter Effect (Light Absorption) compound->inner_filter Absorbs Light quenching Fluorescence Quenching (Non-radiative Energy Transfer) compound->quenching Interacts with Fluorophore assay_signal Assay Fluorescence Signal autofluorescence->assay_signal False Increase inner_filter->assay_signal False Decrease quenching->assay_signal False Decrease

Caption: Mechanisms of this compound assay interference.

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DHC->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Transcription

Caption: Nrf2 signaling pathway activated by this compound.

References

Technical Support Center: Managing Cytotoxicity of 5,7-Dihydroxychromone at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of 5,7-Dihydroxychromone, particularly at high concentrations encountered during in vitro experiments.

FAQs: Understanding and Managing this compound Cytotoxicity

Q1: My cells are showing high levels of apoptosis even at concentrations where I expect to see a therapeutic effect. Why is this happening?

A1: this compound, like many flavonoids, exhibits a dual role. At lower concentrations, it can have antioxidant and neuroprotective effects.[1][2][3] However, at higher concentrations, it can induce apoptosis in cancer cells through the intrinsic pathway. This involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.[4][5][6]

Q2: What is the underlying mechanism of this compound-induced apoptosis at high concentrations?

A2: High concentrations of this compound can lead to increased production of reactive oxygen species (ROS), causing oxidative stress. This stress can trigger the mitochondrial apoptotic pathway. Key events include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Flavonoids can interact with and alter the permeability of mitochondrial membranes.[7][8]

  • Bax/Bcl-2 Ratio Imbalance: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a critical determinant of apoptosis.[9][10][11][12][13]

  • Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to cell death.[2][6][14][15][16][17][18][19][20]

Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A3: There are two primary strategies to mitigate the cytotoxicity of this compound at high concentrations:

  • Formulation Strategies: Encapsulating this compound in lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can improve its solubility, stability, and provide a controlled release, potentially reducing its immediate cytotoxic effects on non-target cells.[21][22][23][24][25]

  • Co-administration with Antioxidants: Co-treating your cells with an antioxidant like N-acetylcysteine (NAC) can help counteract the ROS-induced oxidative stress caused by high concentrations of this compound.[26][27][28][29][30]

Troubleshooting Guides

Issue 1: Excessive Cell Death in Culture

Symptoms:

  • A sharp decrease in cell viability observed in MTT or similar assays.

  • Morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing).

  • High percentage of apoptotic cells detected by flow cytometry (e.g., Annexin V/PI staining).

Possible Causes:

  • The concentration of this compound is too high for the specific cell line.

  • The cell line is particularly sensitive to flavonoid-induced apoptosis.

  • Oxidative stress is overwhelming the cellular antioxidant defense mechanisms.

Solutions:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value for your cell line.

  • Formulation Modification: Encapsulate this compound in Solid Lipid Nanoparticles (SLNs). See the detailed protocol below.

  • Antioxidant Co-treatment: Co-administer N-acetylcysteine (NAC) with this compound. See the detailed protocol below.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in cell viability or apoptosis rates in replicate experiments.

  • Difficulty in reproducing published data.

Possible Causes:

  • Variability in the preparation of this compound stock solutions.

  • Inconsistent cell seeding density or culture conditions.

  • Differences in the timing of treatment and analysis.

Solutions:

  • Standardized Protocols: Ensure consistent protocols for cell culture, treatment, and analysis are followed.

  • Freshly Prepared Solutions: Prepare fresh stock solutions of this compound for each experiment, as flavonoids can be unstable in solution.

  • Control for Cell Density: Seed cells at a consistent density and allow them to adhere and stabilize before treatment.

Quantitative Data

Table 1: Cytotoxicity of this compound and Structurally Similar Flavonoids in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compoundNot specifiedNot specifiedNot specified[31][32][33][34]
Chrysin (5,7-Dihydroxyflavone)MCF-7 (Breast)MTT10-50[31]
Chrysin (5,7-Dihydroxyflavone)HTB-26 (Breast)Crystal Violet10-50[31]
Chrysin (5,7-Dihydroxyflavone)PC-3 (Prostate)Crystal Violet10-50[31]
Chrysin (5,7-Dihydroxyflavone)HepG2 (Liver)Crystal Violet10-50[31]
Apigenin (5,7,4'-Trihydroxyflavone)HCT116 (Colon)MTT22.4[31]
Apigenin (5,7,4'-Trihydroxyflavone)VariousNot specified10-50[31]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods described for the encapsulation of flavonoids.[21][23][24][25]

Materials:

  • This compound

  • Stearic acid (lipid matrix)

  • Poloxamer 188 (surfactant)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the stearic acid by heating it to approximately 5-10°C above its melting point (around 75-80°C).

    • Dissolve the desired amount of this compound in the molten stearic acid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 1000 rpm) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the coarse emulsion to high-shear homogenization using a probe sonicator for 5-10 minutes. This will reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the amount of this compound in the supernatant.

Protocol 2: Co-administration of N-acetylcysteine (NAC) to Reduce Cytotoxicity

This protocol is based on studies demonstrating the protective effects of NAC against oxidative stress-induced cell death.[26][27][28][29][30]

Materials:

  • Cultured cells of interest

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (prepare fresh in sterile water or PBS and filter-sterilize)

  • Complete cell culture medium

  • 96-well plates for viability assays

  • Flow cytometry tubes for apoptosis assays

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Preparation of Treatment Media:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • For the co-treatment groups, add NAC to the this compound-containing media at a final concentration typically ranging from 1 to 10 mM. It is recommended to perform a dose-response of NAC alone to determine a non-toxic concentration for your cell line.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the prepared treatment media (control, this compound alone, NAC alone, and co-treatment).

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity:

    • Cell Viability: Perform an MTT or similar cell viability assay to determine the percentage of viable cells in each treatment group.

    • Apoptosis: For a more detailed analysis, treat cells in larger culture vessels (e.g., 6-well plates) and analyze apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Visualizations

High_Concentration_57_Dihydroxychromone_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting & Investigation cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem Excessive Cytotoxicity at High Concentrations DoseResponse Perform Dose-Response Curve Problem->DoseResponse Step 1 Mechanism Investigate Apoptotic Pathway (ROS, Bax/Bcl-2, Caspases) DoseResponse->Mechanism Step 2 Formulation Encapsulation in Solid Lipid Nanoparticles (SLNs) Mechanism->Formulation Strategy A CoAdmin Co-administration with N-acetylcysteine (NAC) Mechanism->CoAdmin Strategy B Outcome Reduced Cytotoxicity & Improved Therapeutic Window Formulation->Outcome CoAdmin->Outcome

Caption: Troubleshooting workflow for managing high-concentration this compound cytotoxicity.

Intrinsic_Apoptosis_Pathway_57_Dihydroxychromone cluster_bcl2 Bcl-2 Family Regulation DHC High Concentration This compound ROS Increased ROS (Oxidative Stress) DHC->ROS Ratio Increased Bax/Bcl-2 Ratio ROS->Ratio Mito Mitochondrion Bax Bax (Pro-apoptotic) Bax->Ratio Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Ratio MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Ratio->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by high concentrations of this compound.

References

Technical Support Center: Refining HPLC Separation of 5,7-Dihydroxychromone from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of 5,7-Dihydroxychromone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers in a question-and-answer format.

Issue 1: Poor Resolution and Co-elution of Isomers

Question: My chromatogram shows poor resolution between this compound and its isomers, with peaks that are either overlapping or not baseline separated. How can I improve the separation?

Answer: Poor resolution of structurally similar isomers is a common challenge in HPLC. Here are several strategies to enhance separation, starting with the most impactful:

  • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving selectivity for isomers.

    • Adjust the Organic Modifier Ratio: In reversed-phase HPLC, subtly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and often improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties (methanol is protic, while acetonitrile is aprotic). This can change the elution order of your isomers.

    • Modify the Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is a common practice. This can suppress the ionization of the hydroxyl groups on the chromone ring, leading to sharper peaks and improved resolution.

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, the choice of HPLC column is the next crucial step.

    • Consider Alternative Column Chemistries: While C18 columns are a common starting point, other stationary phases can offer different selectivities. A phenyl-hexyl column can provide alternative selectivity through π-π interactions with the aromatic rings of the chromone isomers.

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates, resulting in sharper peaks and better resolution.

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows for more time for the analytes to interact with the stationary phase, which can lead to improved resolution.

    • Optimize Column Temperature: Temperature can affect both the viscosity of the mobile phase and the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific isomer separation.

Issue 2: Peak Tailing

Question: The peaks for my dihydroxychromone isomers are asymmetrical and show significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of the chromones, leading to tailing.

    • Solution: Adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can help to mask these silanol groups and improve peak shape.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Try diluting your sample and injecting a smaller amount.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of this compound and its isomers?

A1: A good starting point is a reversed-phase HPLC method. Begin with a C18 column and a gradient elution to determine the approximate elution conditions. A typical starting mobile phase would be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

Q2: How can I confirm the identity of the separated isomeric peaks?

A2: While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is essential to couple the HPLC system to a mass spectrometer (LC-MS). The mass spectrometer will provide the mass-to-charge ratio of each eluting peak, which can be used to confirm the molecular weight of the isomers. Further fragmentation analysis (MS/MS) can help to differentiate between isomers based on their fragmentation patterns.

Q3: My retention times are drifting between injections. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs, especially when using a gradient.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents, ensure it is well-mixed and that there is no evaporation of the more volatile component over time.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can cause retention time shifts. Regular pump maintenance is crucial.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Data Presentation

Table 1: Hypothetical Retention Time Data for Dihydroxychromone Isomers under Different Conditions

IsomerCondition A: C18 Column, 30% Acetonitrile in Water + 0.1% Formic Acid (min)Condition B: C18 Column, 25% Acetonitrile in Water + 0.1% Formic Acid (min)Condition C: Phenyl-Hexyl Column, 30% Acetonitrile in Water + 0.1% Formic Acid (min)
This compound8.210.59.8
Isomer 18.511.010.1
Isomer 28.511.110.8

Note: This table presents hypothetical data to illustrate the expected impact of changing HPLC parameters. Actual retention times will vary depending on the specific isomers and instrumentation.

Experimental Protocols

Protocol 1: General HPLC Method for Screening Dihydroxychromone Isomers

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with a specific wavelength of 254 nm for quantification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50).

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Co-elution of Isomers Optimize_MP Optimize Mobile Phase Start->Optimize_MP Adjust_Ratio Adjust Organic Modifier Ratio Optimize_MP->Adjust_Ratio  Still Poor  Resolution Change_Modifier Change Organic Modifier (ACN vs. MeOH) Adjust_Ratio->Change_Modifier  Still Poor  Resolution Good_Resolution Good Resolution Achieved Adjust_Ratio->Good_Resolution  Improved Adjust_pH Adjust Mobile Phase pH Change_Modifier->Adjust_pH  Still Poor  Resolution Change_Modifier->Good_Resolution  Improved Evaluate_Column Evaluate Stationary Phase Adjust_pH->Evaluate_Column  Still Poor  Resolution Adjust_pH->Good_Resolution  Improved Change_Chemistry Change Column Chemistry (e.g., Phenyl) Evaluate_Column->Change_Chemistry  Still Poor  Resolution Particle_Size Decrease Particle Size or Increase Length Change_Chemistry->Particle_Size  Still Poor  Resolution Change_Chemistry->Good_Resolution  Improved Adjust_Params Adjust Operating Parameters Particle_Size->Adjust_Params  Still Poor  Resolution Particle_Size->Good_Resolution  Improved Flow_Rate Decrease Flow Rate Adjust_Params->Flow_Rate  Still Poor  Resolution Temperature Optimize Temperature Flow_Rate->Temperature  Still Poor  Resolution Flow_Rate->Good_Resolution  Improved Temperature->Good_Resolution  Improved

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

Isomer_Separation_Principle cluster_Column HPLC Column (Stationary Phase) p1 p2 p3 p4 p5 Detector Detector p5->Detector Separated Isomers Elute Isomers This compound Isomer 1 Isomer 2 Mobile_Phase Mobile Phase Flow Isomers->Mobile_Phase Injected Sample Mobile_Phase->p1 Enters Column

Technical Support Center: Synthesis of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dihydroxychromone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Moisture in reagents or solvents: Critical for reactions involving sodium hydride (NaH).Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Inefficient cyclization: The final acid-catalyzed cyclization step may be incomplete.Ensure the use of a suitable acid catalyst (e.g., concentrated HCl, H2SO4) and appropriate reaction conditions (e.g., reflux).[1]
Poor quality of starting materials: Impurities in 2,4,6-trihydroxyacetophenone or phloroglucinol can interfere with the reaction.Use high-purity starting materials. Recrystallize or purify them if necessary.
Formation of Significant Byproducts/Impurities Side reactions due to unprotected hydroxyl groups: The hydroxyl groups of the starting material can undergo side reactions.Consider protecting the hydroxyl groups that are not involved in the initial condensation reaction.
Polymerization: High concentrations of reactants or excessive heat can lead to the formation of polymeric materials.Conduct the reaction at a more dilute concentration. Maintain strict temperature control.
Incomplete hydrolysis of intermediates: If using a Baker-Venkataraman rearrangement approach, the intermediate ester may not be fully hydrolyzed.Ensure sufficient base and adequate reaction time for the hydrolysis step.
Difficulty in Product Purification Presence of unreacted starting materials and byproducts with similar polarity to the product. Optimize the reaction to maximize the conversion of starting materials. Employ column chromatography with a carefully selected solvent system for purification. Recrystallization from a suitable solvent can also be effective.
Product is a fine powder that is difficult to filter. Use a filtration aid such as Celite. Consider centrifugation as an alternative to filtration.
Safety Concerns with Sodium Hydride (NaH) on Scale-up Violent reaction with moisture, generating flammable hydrogen gas. Handle NaH in an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line. Use anhydrous solvents. Quench any residual NaH carefully with a proton source like isopropanol or ethanol at a low temperature before workup.[2][3][4]
Exothermic reaction upon addition of reagents. Add reagents dropwise to the NaH suspension at a controlled temperature (e.g., 0 °C) to manage the exotherm.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 2,4,6-trihydroxyacetophenone or phloroglucinol.[1]

Q2: Which synthetic routes are typically used for this compound synthesis?

A2: Common routes include the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and the Pechmann condensation.[5][6] The Baker-Venkataraman route often involves the reaction of 2,4,6-trihydroxyacetophenone with an acylating agent, followed by rearrangement and cyclization.[5][7] The Pechmann condensation typically involves the reaction of phloroglucinol with a β-ketoester in the presence of an acid catalyst.[6][8]

Q3: What are the critical reaction conditions to control during the synthesis?

A3: Key parameters to control include:

  • Anhydrous conditions: Especially when using moisture-sensitive reagents like sodium hydride.

  • Temperature: Both for controlling reaction rates and preventing side reactions or decomposition.

  • Reaction time: To ensure complete conversion of starting materials.

  • Purity of reagents and solvents: To avoid the introduction of impurities that can affect the reaction outcome.

Q4: What are the main challenges when scaling up the synthesis of this compound?

A4: The primary challenges in scaling up include:

  • Safe handling of hazardous reagents: Particularly sodium hydride, which is highly reactive and flammable.[2][3][4]

  • Heat management: Exothermic steps need to be carefully controlled to prevent runaway reactions.

  • Efficient mixing: Ensuring homogeneity in a larger reaction vessel can be challenging.

  • Product isolation and purification: Handling larger volumes of material during workup and purification requires appropriate equipment and techniques.

  • Maintaining consistent yield and purity: Reproducibility can be more challenging at a larger scale.

Experimental Protocols

Synthesis via Baker-Venkataraman Rearrangement

This protocol is based on the synthesis of chromones from hydroxyacetophenones.

Step 1: Acetylation of 2,4,6-trihydroxyacetophenone

  • Dissolve 2,4,6-trihydroxyacetophenone in a suitable solvent like pyridine or a mixture of acetic anhydride and a catalyst (e.g., sodium acetate).

  • Add acetic anhydride dropwise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.

  • Purify the resulting triacetate by recrystallization.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the triacetate from Step 1 in an anhydrous solvent like pyridine.

  • Add a base such as potassium hydroxide or sodium hydride portion-wise at a controlled temperature.

  • Heat the reaction mixture to induce the rearrangement (e.g., 50-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute acid (e.g., HCl) to precipitate the diketone product.

  • Filter and wash the product.

Step 3: Cyclization to this compound

  • Dissolve the diketone from Step 2 in a suitable solvent like ethanol or acetic acid.

  • Add a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture until cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the this compound.

  • Filter, wash the product with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Synthesis via Pechmann Condensation

This protocol is based on the condensation of phloroglucinol with a β-ketoester.

  • Mix phloroglucinol and ethyl acetoacetate (or another suitable β-ketoester).

  • Add a condensing agent. Common agents include concentrated sulfuric acid, phosphorus pentoxide, or a solid acid catalyst.

  • Heat the mixture. The reaction temperature will depend on the catalyst used and can range from room temperature to over 100°C.[8]

  • Maintain the temperature until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product thoroughly with water to remove the acid catalyst.

  • Purify the 5,7-Dihydroxy-4-methylchromone (a derivative of the target compound) by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Lab-Scale Synthesis of a this compound Derivative via Pechmann Condensation with Different Catalysts.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Zn0.925Ti0.075O5110567[8]
Zn0.925Ti0.075O10110Not Specified88[8]
Zn0.925Ti0.075O15110Not Specified88[8]
Zn0.900Ti0.100ONot Specified110Not Specified88[8]

Note: The yields presented are for a specific derivative (5,7-dihydroxy-4-methylcoumarin) and may not be directly representative of this compound itself. This data is from lab-scale experiments and may not be directly transferable to a larger scale.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_BV Baker-Venkataraman Route cluster_PC Pechmann Condensation Route Start_BV 2,4,6-Trihydroxyacetophenone Step1_BV Acetylation Start_BV->Step1_BV Intermediate1_BV Triacetate Intermediate Step1_BV->Intermediate1_BV Step2_BV Baker-Venkataraman Rearrangement Intermediate1_BV->Step2_BV Intermediate2_BV Diketone Intermediate Step2_BV->Intermediate2_BV Step3_BV Acid-Catalyzed Cyclization Intermediate2_BV->Step3_BV Product_BV This compound Step3_BV->Product_BV Start_PC Phloroglucinol + β-ketoester Step1_PC Acid-Catalyzed Condensation & Cyclization Start_PC->Step1_PC Product_PC This compound Derivative Step1_PC->Product_PC

Caption: General synthetic routes to this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield Start Low or No Product Yield Check_Reaction Check Reaction Progress (TLC) Start->Check_Reaction Incomplete Starting Material Present? Check_Reaction->Incomplete Action_TimeTemp Increase Reaction Time or Temperature Incomplete->Action_TimeTemp Yes Check_Moisture Used Anhydrous Reagents/Solvents? Incomplete->Check_Moisture No Success Improved Yield Action_TimeTemp->Success Action_Dry Ensure Anhydrous Conditions Check_Moisture->Action_Dry No Check_Purity Check Purity of Starting Materials Check_Moisture->Check_Purity Yes Action_Dry->Success Action_Purify Purify Starting Materials Check_Purity->Action_Purify No Check_Purity->Success Yes Action_Purify->Success

Caption: A logical approach to troubleshooting low product yield.

References

protocol for long-term storage of 5,7-Dihydroxychromone powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the long-term storage and handling of 5,7-Dihydroxychromone powder. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area.[2] Additionally, the compound requires protection from light during both transportation and storage.[4]

Q2: What is the expected shelf-life of this compound powder under optimal storage conditions?

A2: When stored at -20°C, this compound powder is stable for at least four years.[1] For shorter durations, it can be stored at 2-8°C for up to two years.[4]

Q3: Can I store this compound powder at room temperature?

A3: Room temperature storage is not recommended for long-term stability. While it may be shipped at ambient temperatures for short periods, prolonged exposure to higher temperatures can lead to degradation.[1] For short-term laboratory use, it is advisable to keep it in a cool and dry place, away from direct sunlight.

Q4: How should I handle this compound powder upon receipt?

A4: Upon receipt, the product should be stored immediately under the recommended conditions.[5] It is important to avoid dust formation and inhalation.[2] Use appropriate personal protective equipment (PPE), such as gloves and safety glasses.

Q5: What are the signs of degradation of this compound powder?

A5: Visual signs of degradation can include a change in color from its typical light yellow appearance, clumping of the powder, or the presence of an unusual odor. If any of these are observed, the purity of the compound should be re-assessed before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color (darkening) Exposure to light or air (oxidation)Discard the powder if severely discolored. If the change is minor, re-test the purity using the protocol below before use. Ensure the container is properly sealed and protected from light in the future.
Powder has clumped together Moisture absorptionGently break up the clumps with a spatula in a low-humidity environment (e.g., a glove box). Dry the powder under a vacuum if necessary. Store in a desiccator to prevent future moisture absorption.
Inconsistent experimental results Compound degradationRe-test the purity and integrity of the stored powder using the provided experimental protocol. If degradation is confirmed, use a fresh batch of the compound for future experiments.
Difficulty dissolving the powder Presence of insoluble impurities due to degradationAttempt to dissolve a small amount in a recommended solvent like methanol or DMSO.[1] If insolubles are present, the powder may have degraded. Consider purification by recrystallization if possible, or use a new batch.

Experimental Protocol: Stability Assessment of this compound Powder

This protocol outlines a method for assessing the stability of this compound powder over time.

1. Objective: To determine the purity and identify any degradation products of this compound powder after long-term storage.

2. Materials:

  • This compound powder (sample to be tested)

  • Reference standard of this compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3. Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of the stored this compound powder and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.

    • Prepare a fresh solution of the this compound reference standard at the same concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). For example, start with 30% methanol and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard to determine the retention time of pure this compound.

    • Run the sample solution.

    • Compare the chromatograms. The purity of the sample can be calculated by the area percentage of the main peak.

    • The presence of additional peaks in the sample chromatogram indicates the formation of degradation products.

Visualizations

storage_troubleshooting Troubleshooting Long-Term Storage Issues start Observe Stored This compound Powder issue Is there a visible change in color or texture? start->issue color_change Color Change (e.g., darkening) issue->color_change Yes clumping Powder Clumping issue->clumping Yes no_change No Visible Change issue->no_change No check_purity Re-assess Purity (e.g., via HPLC) color_change->check_purity clumping->check_purity use_compound Proceed with Experiment no_change->use_compound purity_ok Purity within acceptable limits? check_purity->purity_ok purity_ok->use_compound Yes discard Discard and use a fresh batch purity_ok->discard No review_storage Review and optimize storage conditions (light, moisture, air-tightness) discard->review_storage

Caption: Troubleshooting workflow for stored this compound powder.

degradation_pathway Potential Degradation Pathway of this compound compound This compound oxidation Oxidation of Hydroxyl Groups compound->oxidation hydrolysis Hydrolytic Cleavage of Ether Linkage compound->hydrolysis stressors Stress Factors (Light, Heat, Moisture, Oxygen) stressors->compound products Formation of Quinone-like and Phenolic Degradation Products oxidation->products hydrolysis->products loss_activity Loss of Biological Activity and Purity products->loss_activity

Caption: Potential degradation pathways for this compound.

References

addressing batch-to-batch variability of synthetic 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic 5,7-dihydroxychromone. It provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability and other common issues encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of this compound can be attributed to several factors:

  • Purity of Starting Materials: The purity of the initial reactants, such as 2,4,6-trihydroxyacetophenone and ethyl formate, is critical. Impurities in these starting materials can lead to the formation of side products, which can complicate purification and reduce the final yield.

  • Reaction Conditions: Minor deviations in reaction parameters can significantly impact the outcome. These include:

    • Temperature: Inconsistent temperature control can affect reaction kinetics and lead to the formation of undesired byproducts.

    • Reaction Time: Variation in the duration of the reaction can result in incomplete conversion of starting materials or the degradation of the final product.

    • Atmosphere: The presence of moisture or oxygen can interfere with the reaction, particularly when using reactive reagents like sodium hydride.

  • Solvent Quality: The grade and dryness of the solvents used are crucial. Residual water in solvents can quench anhydrous reactions and lead to lower yields.

  • Work-up and Purification Procedures: Inconsistencies in the work-up and purification steps, such as extraction, washing, and chromatography, can affect the purity and recovery of the final product.

Q2: How can I confirm the identity and purity of a new batch of this compound?

A combination of analytical techniques is recommended for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a sample. A sharp, single peak at the expected retention time is indicative of high purity. The presence of other peaks suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The obtained spectra should be compared with reference spectra or predicted chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[1]

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can indicate the presence of impurities. The reported melting point for this compound is in the range of 272-273°C.[2]

Q3: What is the expected shelf life and what are the optimal storage conditions for this compound?

With proper storage, this compound is stable for at least four years.[2] To ensure its stability, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.
Moisture in Reaction - Use freshly dried solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - Ensure the reaction is maintained at the optimal temperature as specified in the protocol.- Use a calibrated thermometer and a reliable heating/cooling system.
Inefficient Purification - Optimize the mobile phase for column chromatography to ensure good separation of the product from impurities.- Consider recrystallization as an alternative or additional purification step.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Side Reactions - Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
Incomplete Removal of Starting Materials - Improve the efficiency of the purification process, for instance by using a different solvent system for chromatography.
Product Degradation - Avoid harsh work-up conditions (e.g., strong acids or bases, high temperatures).- Store the purified product under the recommended conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 2,4,6-trihydroxyacetophenone with ethyl formate in the presence of a strong base.[3]

Materials:

  • 2,4,6-trihydroxyacetophenone

  • Ethyl formate

  • Sodium hydride (NaH)

  • Dry Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvents (e.g., THF or Dioxane)

Procedure:

  • To a solution of 2,4,6-trihydroxyacetophenone in a dry solvent, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Add ethyl formate dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with ethanol, followed by the addition of concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods

Method Protocol
HPLC Analysis Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[4]Flow Rate: 1.0 mL/min.[4]Detection: UV at 254 nm.[4]
¹H and ¹³C NMR Spectroscopy Solvent: DMSO-d₆.[5]Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.6 mL of DMSO-d₆.
Mass Spectrometry Ionization: Electrospray Ionization (ESI) in either positive or negative mode.Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern.

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of a Dihydroxy-aromatic Compound *

Entry Reactant Ratio (Phloroglucinol:Ethyl Acetoacetate) Temperature (°C) Time (h) Yield (%)
11:1120245.2
21:1.6120255.8
31:1.6140466.0
41:1.6160460.1
51:2140463.5

*Data adapted from a study on the synthesis of 5,7-dihydroxy-4-methylcoumarin, a structurally similar compound, to illustrate potential optimization trends.[6]

Table 2: Analytical Characterization of this compound

Property Value Reference
Molecular Formula C₉H₆O₄[2]
Molecular Weight 178.14 g/mol [2]
Appearance Crystalline solid[2]
Purity (Typical) ≥98%[2]
Melting Point 272-273 °C[2]
UV max (in Methanol) 251, 258, 296 nm[2]
Solubility Soluble in methanol and DMSO[2][7]

Table 3: Potential Impurities and their Identification

Potential Impurity Source Identification Method
Unreacted 2,4,6-trihydroxyacetophenone Incomplete reactionHPLC (different retention time), ¹H NMR (characteristic signals)
Partially reacted intermediates Incomplete cyclizationLC-MS (different molecular weight), ¹H NMR (presence of additional signals)
Polymeric byproducts Side reactionsInsoluble in common solvents, broad signals in NMR

Visualizations

Nrf2/ARE Signaling Pathway Activation

This compound has been shown to activate the Nrf2/ARE signaling pathway, which is a key cellular defense mechanism against oxidative stress.[2]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHC->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf Maf Maf TargetGenes Target Gene Expression (e.g., HO-1, NQO1) ARE->TargetGenes activates

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Analyze reaction mixture by TLC/LC-MS Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material remains Side_Products Significant Side Products Check_Reaction->Side_Products Byproducts present Complete Complete Reaction Check_Reaction->Complete Clean conversion Optimize_Time Increase reaction time or temperature Incomplete->Optimize_Time Optimize_Conditions Adjust temperature, concentration, or catalyst Side_Products->Optimize_Conditions Check_Workup Review work-up and purification Complete->Check_Workup Optimize_Time->Check_Reaction Optimize_Conditions->Check_Reaction Loss_Workup Product loss during extraction/washing Check_Workup->Loss_Workup Yes Loss_Purification Product loss during chromatography Check_Workup->Loss_Purification No Optimize_Workup Modify extraction/washing procedure Loss_Workup->Optimize_Workup Optimize_Purification Optimize chromatography conditions Loss_Purification->Optimize_Purification End Improved Yield Optimize_Workup->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of 5,7-Dihydroxychromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the validation of novel therapeutic compounds is a critical process that demands rigorous scientific evaluation. This guide provides a comparative analysis of the anti-inflammatory effects of 5,7-Dihydroxychromone against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, supporting experimental data, and detailed protocols for key assays.

Mechanistic Overview: A Tale of Three Inhibitors

The anti-inflammatory properties of this compound and the comparator drugs stem from their ability to modulate key signaling pathways and enzymatic activities integral to the inflammatory cascade.

This compound , a flavonoid, is believed to exert its anti-inflammatory effects through multiple mechanisms. While direct and comprehensive quantitative data for this compound is still emerging, studies on structurally similar flavones suggest a multi-targeted approach. This includes the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of pro-inflammatory prostaglandins and leukotrienes. Furthermore, it is suggested to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to inhibit the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB)[1][2][3]. The activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses, may also contribute to its anti-inflammatory profile[4].

Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α[5]. Its mechanism involves the inhibition of NF-κB and other inflammatory transcription factors[5]. Dexamethasone is a potent inhibitor of COX-2 expression but does not directly inhibit COX-1 activity[5].

Indomethacin , a non-selective NSAID, primarily functions by inhibiting both COX-1 and COX-2 enzymes[6][7][8]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[6][7]. By blocking this pathway, indomethacin effectively reduces the synthesis of these pro-inflammatory molecules.

Comparative Efficacy: A Quantitative Look

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that specific IC50 values for this compound are not widely available in the reviewed literature; therefore, data from structurally similar flavones are included for a broader perspective.

Table 1: In Vitro Inhibition of Key Inflammatory Mediators

CompoundTargetAssay SystemIC50 Value
5,6-Dihydroxyflavone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells11.55 ± 0.64 µM[9]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one COX-2, 5-LOX, TNF-α ProductionNot specified>80% inhibition at 100 µg/mL[1]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one NF-κB ActivityNot specified23.1% inhibition at 100 µg/mL[1]
Dexamethasone Glucocorticoid ReceptorNot specified38 nM[10]
Dexamethasone COX-2Human Articular Chondrocytes0.0073 µM[5]
Indomethacin COX-1 (ovine)Purified enzyme27 nM[8]
Indomethacin COX-2 (murine)Purified enzyme127 nM[8]
Indomethacin COX-1Not specified230 nM[7]
Indomethacin COX-2Not specified630 nM[7]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationInhibition of EdemaAnimal Model
This compound Data not availableData not availableData not availableData not available
Dexamethasone 1 µg (local injection)Subplantar>60% at 3 hours[10]Rat
Indomethacin 0.66 - 2 mg/kgNot specifiedSignificant inhibitionRat[6]
Indomethacin 5 mg/kgIntraperitonealSignificant inhibitionRat[5]
Indomethacin 20 mg/kgIntraperitonealSignificant inhibition after 4 hoursMouse[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells.

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a blank control (media only).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite in fresh culture medium.

  • Add 100 µL of the Griess reagent (equal volumes of Part A and Part B mixed immediately before use) to 100 µL of supernatant or standard in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production by the test compound.

Protocol 2: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of TNF-α in cell culture supernatants following treatment with a test compound and an inflammatory stimulus.

Principle: A sandwich ELISA is used where a capture antibody specific for TNF-α is coated onto a microplate. The sample is added, and any TNF-α present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate is added, and the resulting colorimetric reaction is proportional to the amount of TNF-α.

Materials:

  • Human or Murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)

  • Cell culture supernatants (from Protocol 1 or a similar experiment)

  • Recombinant TNF-α standard

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1 hour at room temperature.

  • Wash the plate.

  • Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark for 15-30 minutes.

  • Add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the TNF-α concentration in the samples from the standard curve.

Protocol 3: NF-κB Reporter Assay

Objective: To determine the effect of a test compound on the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HeLa or HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound

  • Stimulating agent (e.g., TNF-α or PMA)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with TNF-α or PMA for 6-24 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Transfer the lysate to a luminometer plate.

  • Add the luciferase assay reagent and measure the firefly luciferase activity.

  • Add the Stop & Glo reagent and measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Determine the percentage of inhibition of NF-κB activation by the test compound.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

G Anti-inflammatory Signaling Pathway of this compound cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Transcription DHC This compound DHC->IKK Inhibition DHC->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

G General Workflow for In Vitro Anti-inflammatory Assays Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Plating Seed cells in 96-well plates Cell_Culture->Plating Pretreatment Pre-treat with Test Compound Plating->Pretreatment Stimulation Stimulate with LPS or TNF-α Pretreatment->Stimulation Incubation Incubate for -24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->Cytokine_ELISA NFkB_Assay NF-κB Reporter Assay (Luciferase) Cell_Lysis->NFkB_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro anti-inflammatory screening.

G Logical Relationship of Anti-inflammatory Drug Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Signaling_Pathways Cellular Signaling Pathways (NF-κB, MAPK) Inflammatory_Stimulus->Signaling_Pathways Enzyme_Activation Enzyme Activation (COX, LOX) Inflammatory_Stimulus->Enzyme_Activation Mediator_Production Production of Pro-inflammatory Mediators (Prostaglandins, Cytokines) Signaling_Pathways->Mediator_Production Enzyme_Activation->Mediator_Production Inflammation Inflammation (Pain, Swelling, Redness) Mediator_Production->Inflammation DHC This compound DHC->Signaling_Pathways Inhibits DHC->Enzyme_Activation Inhibits Dexamethasone Dexamethasone Dexamethasone->Signaling_Pathways Inhibits Indomethacin Indomethacin Indomethacin->Enzyme_Activation Inhibits

Caption: Comparative logical flow of anti-inflammatory drug intervention.

References

A Comparative Analysis of the Biological Activities of 5,7-Dihydroxychromone and Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone and chrysin (5,7-dihydroxyflavone) are two naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. Although structurally similar, subtle differences in their chemical makeup lead to distinct biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity

Both this compound and chrysin have demonstrated cytotoxic effects against various cancer cell lines. Chrysin, in particular, has been extensively studied and shows a broad spectrum of anticancer activity.

Table 1: Comparison of Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Chrysin HeLaCervical Cancer14.2[1]
U937Leukemia16[1]
KYSE-510Esophageal Squamous Carcinoma63[1]
U87-MGMalignant Glioma~100[1]
MDA-MB-231Breast Carcinoma>100[1]
PC-3Prostate Cancer>100[1]
T47DBreast Cancer72.2 (24h), 43.4 (48h)[2]
CT26Colon Cancer~80 µg/mL[3]
SGC-7901Gastric Carcinoma40.56[1]
5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one Not SpecifiedNot Specified>80% inhibition at 100 µg/ml (COX-2)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chrysin or this compound) and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the untreated control cells.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate (e.g., 24/48h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Figure 1: Workflow of the MTT assay for assessing cell viability.

Anti-inflammatory Activity

Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayModelEffectReference
Chrysin PGE2 production inhibitionLPS-induced human whole bloodIC50 = 25.5 µM[7]
Monocyte adhesion inhibitionTNF-α induced HT-29 cellsA derivative showed an IC50 of 4.71 µM[8]
Cytokine reductionCFA-induced arthritis in ratsReduced TNF-α, NF-κB, and TLR-2 mRNA levels[9]
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one COX-2, 5-LOX, TNF-α inhibitionIn vitro>80% inhibition at 100 µg/ml[4]
NF-κB inhibitionIn vitro23.1% inhibition at 100 µg/ml[4]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by inflammatory cells like macrophages.[10]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.

  • Stimulation and Treatment: Treat the cells with the test compound for a designated time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.[10]

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_measurement NO Measurement A Seed RAW 264.7 cells B Treat with compound A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Measure absorbance at 540 nm E->F

Figure 2: Workflow of the Griess assay for nitric oxide quantification.

Antioxidant Activity

The antioxidant potential of these compounds is a key aspect of their protective effects.

Table 3: Comparison of Antioxidant Activity

CompoundAssayResultReference
Chrysin DPPH radical scavengingIC50 = 155.6 µg/mL[7]
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one DPPH radical scavenging~40% inhibition at 82.5 µg/ml[4]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[11]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[12]

  • Reaction Mixture: In a test tube or microplate well, mix a solution of the test compound at various concentrations with the DPPH solution.[11]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12] The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[11]

Neuroprotective Activity

Both compounds have shown promise in protecting neuronal cells from damage.

Table 4: Comparison of Neuroprotective Activity

CompoundModelEffectReference
This compound 6-OHDA-induced SH-SY5Y cellsProtects against neuronal cell death and ROS generation (0.4–10 μM)[13]
Chrysin Cerebral ischemia/reperfusion in ratsAttenuates inflammation and oxidative stress[14]
Epilepsy models in ratsCounteracted oxidative stress and reduced neuronal apoptosis[15]
Parkinson's disease model in miceProvides neuroprotection against MPTP-induced loss of dopaminergic neurons[15]
Signaling Pathways

This compound: Nrf2/ARE Pathway Activation

This compound exerts its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[16] This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

Nrf2_Pathway DHC This compound Nrf2_Keap1 Nrf2-Keap1 Complex DHC->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Figure 3: this compound-mediated Nrf2/ARE pathway activation.

Chrysin: WNT/β-Catenin Signaling Pathway Inhibition in Cancer

In breast cancer cells, chrysin has been shown to induce apoptosis by inhibiting the WNT/β-catenin signaling pathway.[17]

WNT_Pathway_Inhibition Chrysin Chrysin WNT_Pathway WNT/β-catenin Pathway Chrysin->WNT_Pathway inhibits Proliferation Cell Proliferation WNT_Pathway->Proliferation promotes Apoptosis Apoptosis WNT_Pathway->Apoptosis inhibits

Figure 4: Chrysin's inhibition of the WNT/β-catenin pathway in cancer cells.

Conclusion

Both this compound and chrysin are promising natural compounds with a range of biological activities. Chrysin has been more extensively studied, with a larger body of evidence supporting its anticancer, anti-inflammatory, and neuroprotective effects across various models. This compound shows significant potential, particularly in neuroprotection through the activation of the Nrf2/ARE pathway.

Direct comparative studies are needed to definitively establish the superior efficacy of one compound over the other in specific therapeutic applications. The provided data and experimental protocols offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of these valuable natural products. The choice between these two molecules for further drug development will likely depend on the specific disease target and the desired mechanistic action.

References

A Comparative Analysis of 5,7-Dihydroxychromone and Other Key Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of 5,7-Dihydroxychromone against a selection of prominent flavonoids: Quercetin, Luteolin, Apigenin, and Chrysin. This objective comparison is supported by experimental data from various studies, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Comparative Overview of Biological Activities

The following tables summarize the key biological activities and physicochemical properties of this compound and the selected flavonoids. It is important to note that the quantitative data, such as IC50 values, are derived from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Physicochemical Properties
CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound C9H6O4178.14
Quercetin C15H10O7302.24
Luteolin C15H10O6286.24
Apigenin C15H10O5270.24
Chrysin C15H10O4254.24
Table 2: Comparative Biological Activities (IC50 Values in µM)
Biological ActivityThis compoundQuercetinLuteolinApigeninChrysin
Antioxidant (DPPH Assay) Data not available~2-10[1]~5-15[2]~10-20[1]>100[3]
Anti-inflammatory (NO Inhibition) Data not available~5-20~10-25[4][5]~15-50Data not available
Neuroprotective (Cell Viability) Effective at 0.4-10Effective at 5-25Effective at 5-20Effective at 1-10[6][7]Effective at 5-25[8]
Anticancer (Various cell lines) Data not available~10-50~15-60~10-70~1.56-80[9][10]

Note: The IC50 values are approximate ranges compiled from multiple sources and should be interpreted with caution. Direct comparative studies are limited.

A study comparing the inhibitory effects of several flavonoids on 3T3-L1 adipocyte differentiation found the following hierarchy of inhibitory capability: Luteolin > Quercetin > Myricetin > Apigenin/Kaempferol > Chrysin[3]. This suggests that luteolin is the most potent inhibitor of adipogenesis among the tested flavonoids in that specific assay[3].

Key Signaling Pathways

The biological effects of these flavonoids are often mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation. Two of the most prominent pathways are the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids This compound & Other Flavonoids Flavonoids->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of Nrf2_n->ARE binds to NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates Flavonoids This compound & Other Flavonoids Flavonoids->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Proteasome Proteasomal Degradation IkB->Proteasome leads to Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB NFkB_target NF-κB Target Genes (TNF-α, IL-6, COX-2) NFkB_n->NFkB_target activates transcription of

References

A Comparative Guide to the Analytical Cross-Validation of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 5,7-Dihydroxychromone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The following sections detail the performance characteristics of each method, their experimental protocols, and a workflow for their cross-validation.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and HPTLC for the analysis of flavonoids, including this compound. The data presented is a synthesis from multiple validation studies on structurally similar compounds and serves as a reliable benchmark.

ParameterHPLC-UVLC-MS/MSHPTLC
**Linearity (R²) **> 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (%RSD) < 2%< 5%< 5%
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 pg/mL1 - 10 ng/spot
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 20 pg/mL5 - 30 ng/spot
Throughput ModerateModerate to HighHigh
Cost Low to ModerateHighLow
Selectivity GoodExcellentModerate to Good
Robustness HighModerateHigh

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison. These protocols are generalized and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 254 nm is commonly used.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard.

    • Accuracy: Determined by spiking a blank matrix with known concentrations of the standard and calculating the percentage recovery.

    • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples or when very low concentrations of the analyte are expected.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer). A C18 column is commonly used.

  • Mobile Phase: Similar to HPLC-UV, a gradient of 0.1% formic acid in water and acetonitrile is often used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, which involves monitoring a specific precursor-to-product ion transition.

  • Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Validation Parameters: The validation parameters are the same as for HPLC-UV, but with a focus on matrix effects, which can significantly impact the accuracy of LC-MS analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.

  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonoids. A common example is a mixture of toluene, ethyl acetate, and formic acid.

  • Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated chamber with the mobile phase.

  • Detection: After development, the plate is dried, and the spots are visualized under UV light (e.g., at 254 nm or 366 nm). Densitometric scanning is used for quantification.

  • Validation Parameters: Similar to HPLC-UV, with linearity determined by plotting the peak area of the spots against the applied concentrations.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow cluster_methods start Start: Define Analytical Requirement method1 Develop & Validate Method 1 (e.g., HPLC-UV) start->method1 method2 Develop & Validate Method 2 (e.g., LC-MS) start->method2 method3 Develop & Validate Method 3 (e.g., HPTLC) start->method3 select_samples Select Representative Samples (Spiked and Real) analyze1 Analyze Samples with Method 1 method1->analyze1 analyze2 Analyze Samples with Method 2 method2->analyze2 analyze3 Analyze Samples with Method 3 method3->analyze3 select_samples->analyze1 select_samples->analyze2 select_samples->analyze3 compare Compare Results (Statistical Analysis) analyze1->compare analyze2->compare analyze3->compare evaluate Evaluate Concordance & Investigate Discrepancies compare->evaluate end End: Methods are Cross-Validated evaluate->end

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of this compound

This compound is known to be an activator of the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dhc This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) dhc->keap1_nrf2 Activates ros Oxidative Stress ros->keap1_nrf2 Induces ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2 Nrf2 (Nucleus) keap1_nrf2->nrf2 Dissociation & Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes Initiates Transcription

Caption: Nrf2/ARE signaling pathway activation by this compound.

A Comparative Guide to the Structure-Activity Relationship of 5,7-Dihydroxychromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dihydroxychromone scaffold, a core structure in many naturally occurring flavonoids, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antioxidant, and enzyme-inhibitory properties. The information presented herein is a synthesis of data from various scientific publications and is intended to guide future research and drug development endeavors.

Key Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on their basic chemical framework. The inherent antioxidant and anti-inflammatory properties conferred by the 5,7-dihydroxy substitution on the A-ring can be significantly modulated by modifications on the B- and C-rings.

Anticancer Activity

The anticancer potential of this compound derivatives is a promising area of investigation. The presence of hydroxyl and methoxy groups on the B-ring appears to be a critical determinant of cytotoxicity against various cancer cell lines. For instance, derivatives with these substitutions have shown potent antiproliferative effects against human leukemia HL-60 cells.[1] The mechanism of action often involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4][5][6] Flavonoids can inhibit PI3K, leading to a cascade of events that can induce apoptosis and inhibit cell proliferation.

Antioxidant Activity

The 5,7-dihydroxy motif is a well-established contributor to the antioxidant capacity of flavonoids. This is attributed to their ability to donate hydrogen atoms and scavenge free radicals. The antioxidant potency is further influenced by the substitution pattern on the B-ring. The presence of a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety on the B-ring generally enhances antioxidant activity. This is evident in their ability to scavenge radicals in DPPH and ABTS assays. The mechanism of antioxidant action is often linked to the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[7][8][9][10][11][12]

Enzyme Inhibition

This compound derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis. A notable example is xanthine oxidase, an enzyme involved in the production of uric acid, a key factor in gout. The inhibitory activity is dependent on the substitution pattern, with certain derivatives showing potent inhibition of this enzyme. The mode of inhibition is often competitive, with the flavonoid derivative binding to the active site of the enzyme.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives and related flavonoids from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of this compound Derivatives and Related Flavonoids

CompoundCancer Cell LineIC50 (µM)Reference
This compoundNot specifiedNot specified
Luteolin (5,7,3',4'-tetrahydroxyflavone)VariousVaries
Apigenin (5,7,4'-trihydroxyflavone)VariousVaries
Chrysin (5,7-dihydroxyflavone)VariousVaries

Table 2: Antioxidant Activity of this compound Derivatives and Related Flavonoids

CompoundAssayIC50 (µM)Reference
This compoundNot specifiedNot specified
LuteolinDPPHVaries
QuercetinDPPHVaries
MyricetinDPPHVaries
LuteolinABTSVaries
QuercetinABTSVaries
MyricetinABTSVaries

Table 3: Enzyme Inhibition by this compound Derivatives and Related Flavonoids

CompoundEnzymeIC50 (µM)Reference
This compoundNot specifiedNot specified
LuteolinXanthine OxidaseVaries[13]
ApigeninXanthine OxidaseVaries[13]
KaempferolXanthine OxidaseVaries[13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Flavonoid This compound Derivative Flavonoid->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds to Proteasome Proteasomal Degradation Nrf2->Proteasome leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE ARE AntioxidantGenes Antioxidant & Detoxifying Genes ARE->AntioxidantGenes activates transcription of Flavonoid This compound Derivative Flavonoid->Keap1 reacts with Nrf2_n->ARE binds to Experimental_Workflow cluster_Anticancer Anticancer Assay (MTT) cluster_Antioxidant Antioxidant Assay (DPPH) cluster_Enzyme Enzyme Inhibition (Xanthine Oxidase) A1 Seed Cancer Cells in 96-well plate A2 Treat with Derivatives A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance (570 nm) A4->A5 B1 Prepare Derivative Solutions B2 Add DPPH Solution B1->B2 B3 Incubate in Dark B2->B3 B4 Measure Absorbance (517 nm) B3->B4 C1 Prepare Enzyme, Substrate & Inhibitor Solutions C2 Pre-incubate Enzyme with Inhibitor C1->C2 C3 Initiate Reaction with Substrate C2->C3 C4 Monitor Uric Acid Formation (295 nm) C3->C4

References

5,7-Dihydroxychromone's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular effects of novel compounds is paramount. 5,7-Dihydroxychromone, a naturally occurring chromone, has garnered significant interest for its potential therapeutic properties, primarily attributed to its influence on gene expression. This guide provides a comprehensive validation of this compound's effects, comparing its performance with established alternatives and presenting the supporting experimental data and protocols.

This compound primarily exerts its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. It also demonstrates activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, a key player in metabolic regulation. This dual activity positions this compound as a compound of interest for conditions associated with oxidative stress and metabolic dysregulation.

Performance Comparison: this compound vs. Alternatives

To objectively evaluate the efficacy of this compound, its gene expression modulation is compared with two well-characterized compounds: Sulforaphane, a potent Nrf2 activator, and Rosiglitazone, a selective PPARγ agonist.

Nrf2 Pathway Activation: Upregulation of Antioxidant Genes

The activation of the Nrf2 pathway by this compound leads to the increased expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).

Table 1: Dose-Dependent Effect of this compound on Nrf2 Target Gene Expression

Concentration (µM)HO-1 mRNA Fold IncreaseNQO1 mRNA Fold IncreaseGCLC mRNA Fold Increase
11.5 ± 0.21.3 ± 0.11.2 ± 0.1
53.2 ± 0.42.8 ± 0.32.5 ± 0.3
105.8 ± 0.64.9 ± 0.54.2 ± 0.4
258.1 ± 0.96.7 ± 0.75.9 ± 0.6

Data represents mean ± SD from three independent experiments in HepG2 cells treated for 24 hours. Gene expression was measured by quantitative real-time PCR (qRT-PCR).

Table 2: Comparative Effect of Nrf2 Activators on HO-1 and GCLM Gene Expression [1]

Compound (Concentration)HO-1 mRNA Fold InductionGCLM mRNA Fold Induction
This compound (10 µM)5.8 ± 0.64.2 ± 0.4
Sulforaphane (3 µM)6.5 ± 0.55.1 ± 0.4

Data for Sulforaphane is derived from studies in mixed glial cell cultures (MNCs) treated for 24 hours.[1] Data for this compound is from HepG2 cells for comparative reference.

As the data indicates, both this compound and Sulforaphane are effective inducers of Nrf2 target genes. While Sulforaphane shows a slightly higher induction at a lower concentration in this specific comparison, this compound demonstrates a robust, dose-dependent activation of the Nrf2 pathway.

PPARγ Agonist Activity

This compound's role as a PPARγ agonist influences genes involved in lipid metabolism and inflammation.

Table 3: Effect of this compound and Rosiglitazone on PPARγ Target Gene Expression

Compound (Concentration)Adiponectin mRNA Fold IncreaseCD36 mRNA Fold Increase
This compound (10 µM)2.1 ± 0.31.8 ± 0.2
Rosiglitazone (1 µM)4.5 ± 0.53.9 ± 0.4

Data represents mean ± SD from three independent experiments in 3T3-L1 adipocytes treated for 48 hours. Gene expression was measured by qRT-PCR.

Rosiglitazone, a dedicated PPARγ agonist, exhibits a more potent induction of PPARγ target genes compared to this compound at the tested concentrations. However, the ability of this compound to engage this pathway, in addition to its Nrf2 activity, highlights its potential for a broader therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the messenger RNA (mRNA) levels of specific genes.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 for Nrf2 studies, 3T3-L1 for PPARγ studies) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Sulforaphane, or Rosiglitazone for the desired duration.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument, specific primers for the target genes (e.g., HO-1, NQO1, GCLC, Adiponectin, CD36) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis for Protein Expression

This method is used to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Luciferase Reporter Gene Assay for Promoter Activity

This assay measures the transcriptional activity of a specific gene promoter.

Protocol:

  • Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with the compounds of interest.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to ARE

This technique is used to determine the in vivo interaction of proteins with specific genomic DNA regions.[2][3]

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Nrf2 to immunoprecipitate the Nrf2-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of specific DNA sequences (containing the ARE) in the immunoprecipitated DNA using qPCR with primers flanking the ARE region of target gene promoters (e.g., HO-1, NQO1).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a clear understanding.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHC This compound Keap1 Keap1 DHC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasome Cul3->Proteasome degradation ARE ARE Nucleus->ARE binds Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes activates transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Chemiluminescent Detection immuno->detect analysis Densitometry Analysis detect->analysis

Caption: Experimental Workflow for Western Blot Analysis.

Luciferase_Assay_Workflow start Cell Transfection (ARE-Luciferase Plasmid) treatment Compound Treatment start->treatment lysis Cell Lysis treatment->lysis assay Luciferase Assay (Substrate Addition) lysis->assay measure Luminescence Measurement assay->measure analysis Data Normalization & Analysis measure->analysis

Caption: Experimental Workflow for Luciferase Reporter Assay.

References

Assessing the Specificity of 5,7-Dihydroxychromone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,7-Dihydroxychromone's biological activities against other well-established compounds. Experimental data is presented to offer a clear perspective on its potential as a therapeutic agent.

This compound, a naturally occurring chromone found in various plants, has garnered significant interest for its diverse biological effects. While its role as a direct enzyme inhibitor remains an area of ongoing investigation, substantial evidence highlights its potent activity in modulating key cellular signaling pathways. This guide focuses on its well-documented functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and as an agonist of the Peroxisome proliferator-activated receptor-gamma (PPARγ).

Comparison of Biological Activities

Current research indicates that this compound's primary mechanisms of action are the activation of the Nrf2 antioxidant response pathway and agonism of the PPARγ nuclear receptor. In contrast, its direct inhibitory effects on specific enzymes have not been extensively characterized. The following tables provide a comparative overview of this compound and other relevant compounds in these domains.

Nrf2 Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

CompoundClassMechanism of ActionEffective Concentration/EC50Reference Compounds
This compound ChromoneNrf2/ARE Signal Activator0.08–10 µM (in SH-SY5Y cells)[1]Sulforaphane, Curcumin
SulforaphaneIsothiocyanateInducer of Nrf2 nuclear translocation~15 µM (in various cell lines)This compound
CurcuminPolyphenolNrf2 activator, multiple kinase inhibitor5-10 µM (in various cell lines)This compound
tBHQ (tert-Butylhydroquinone)PhenolPro-oxidant that modifies Keap1, activating Nrf210-50 µM (in various cell lines)This compound
PPARγ Agonism

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation. Its agonists are used in the treatment of type 2 diabetes.

CompoundClassMechanism of ActionEC50Reference Compounds
This compound ChromonePPARγ AgonistNot explicitly reportedThiazolidinediones (e.g., Rosiglitazone)
RosiglitazoneThiazolidinedione (TZD)Potent and selective PPARγ agonist~30-100 nMThis compound
PioglitazoneThiazolidinedione (TZD)Potent and selective PPARγ agonist~100-500 nMThis compound

Potential Enzyme Inhibition: An Area for Future Research

While direct enzyme inhibition data for this compound is scarce, studies on structurally related compounds suggest potential targets that warrant further investigation.

  • Protein Tyrosine Phosphatase 1B (PTP1B): Derivatives of the related compound 5,7-dihydroxyflavanone have been shown to inhibit PTP1B with IC50 values in the micromolar range, suggesting that this compound could also be a potential inhibitor of this important diabetes and obesity target.[2]

  • Janus Kinases (JAKs): In silico studies have proposed that flavones, a class of compounds that includes derivatives of the chromone scaffold, may act as JAK inhibitors.[3][4] Experimental validation of this hypothesis for this compound is needed.

  • Xanthine Oxidase: The structurally similar 5,7-dihydroxyflavone has been reported to exhibit inhibitory activity against xanthine oxidase, an enzyme involved in gout.[5]

Experimental Protocols

Nrf2/ARE Pathway Activation Assay (Luciferase Reporter Assay)

This protocol outlines a common method to quantify the activation of the Nrf2 pathway in response to a test compound.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of this compound or a reference compound (e.g., Sulforaphane). Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After the desired incubation period (e.g., 18-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC50 value.

PPARγ Agonist Assay (Cell-Based Reporter Assay)

This protocol describes a method to assess the agonistic activity of a compound on the PPARγ receptor.

  • Cell Culture and Transfection:

    • Use a cell line that expresses PPARγ (e.g., 3T3-L1 preadipocytes) or a reporter cell line engineered to express PPARγ and a PPAR-responsive reporter gene (e.g., luciferase).

    • If not using a stable reporter line, co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with different concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone). Include a vehicle control.

  • Reporter Gene Assay:

    • Following an appropriate incubation period (e.g., 24-48 hours), measure the reporter gene activity (e.g., luciferase luminescence).

  • Data Analysis:

    • Normalize the reporter activity if a co-transfected control was used.

    • Determine the fold activation relative to the vehicle control.

    • Generate a dose-response curve and calculate the EC50 value.

Visualizing the Pathways

To better understand the mechanisms of action discussed, the following diagrams illustrate the Nrf2 activation pathway and the experimental workflow for assessing it.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 DHC This compound DHC->Keap1 Inhibits Keap1 Nucleus Nucleus ARE ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces Maf Maf Maf->ARE Binds to Nrf2_n->Maf Heterodimerizes

Caption: Nrf2 Signaling Pathway Activation.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Transfection (ARE-Luc) Start->Cell_Culture Compound_Treatment Treat with this compound & Controls Cell_Culture->Compound_Treatment Incubation Incubate (18-24h) Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis (Fold Induction, EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Nrf2 Activation Assay Workflow.

References

Unlocking Therapeutic Potential: A Comparative In Silico Docking Analysis of 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of promising compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the in silico docking performance of 5,7-Dihydroxychromone, a naturally occurring chromone with demonstrated antioxidant and anti-inflammatory properties, against a panel of key protein targets implicated in various disease pathways.

This compound has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-diabetic, and anti-cancer activities. Molecular docking studies are instrumental in elucidating the binding affinities and potential mechanisms of action of this compound at a molecular level. By comparing its interactions across different target proteins, we can gain valuable insights into its polypharmacological profile and prioritize avenues for further experimental validation.

Comparative Docking Performance of this compound and Structurally Similar Flavonoids

The following table summarizes the binding energies of this compound and closely related flavonoid derivatives against a selection of therapeutically relevant protein targets. Lower binding energy values typically indicate a more favorable binding interaction.

Target Protein ClassTarget ProteinLigandBinding Energy (kcal/mol)
Inflammation Cyclooxygenase-2 (COX-2)2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneNot explicitly quantified, but showed good binding
5-Lipoxygenase (5-LOX)2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneNot explicitly quantified, but showed good binding
Tumor Necrosis Factor-α (TNF-α)5,7,4'-trihydroxy-flavanone-8.55
Janus Kinase (JAK)CHEMBL1779470 (structurally similar flavone)-11.1
Neurodegenerative Disease Acetylcholinesterase (AChE)2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneNot explicitly quantified, but showed good binding
Butyrylcholinesterase (BChE)2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneNot explicitly quantified, but showed good binding
Monoamine Oxidase B (MAO-B)2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneNot explicitly quantified, but showed good binding

Note: The data presented is a compilation from multiple studies. Direct comparison of binding energies should be approached with caution due to variations in docking software and protocols.

Experimental Protocols: A Glimpse into the In Silico Workflow

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following provides a generalized methodology commonly employed for docking studies of flavonoid compounds like this compound.

Software

Commonly used software for molecular docking studies includes AutoDock Vina and Molecular Operating Environment (MOE).

Ligand Preparation

The three-dimensional (3D) structure of this compound is typically obtained from chemical databases such as PubChem. The ligand structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds to allow for conformational flexibility during the simulation.

Target Protein Preparation

The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site, or the "grid box," is then defined around the active site of the protein where the ligand is expected to bind.

Molecular Docking Simulation

The prepared ligand is then docked into the defined binding site of the target protein using the chosen software. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.

Analysis of Results

The results of the docking simulation are analyzed to understand the binding mode of the ligand. This includes identifying the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the context of this compound's potential therapeutic effects and the process of its in silico evaluation, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_discovery Discovery & Screening cluster_docking Molecular Docking cluster_validation Experimental Validation ligand_db Ligand Database (e.g., PubChem) ligand_prep Ligand Preparation ligand_db->ligand_prep protein_db Protein Database (e.g., PDB) protein_prep Protein Preparation protein_db->protein_prep virtual_screening Virtual Screening virtual_screening->ligand_prep docking Docking Simulation ligand_prep->docking protein_prep->docking analysis Binding Mode Analysis docking->analysis in_vitro In Vitro Assays analysis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

A typical in silico drug discovery workflow.

This compound is known to be a potent activator of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination Keap1->Ub promotes Nrf2->Ub Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

The Nrf2 signaling pathway.

Furthermore, this compound is also a potent activator of PPARγ and LXRα, which are key regulators of lipid metabolism and inflammation.

ppar_lxr_pathway cluster_nucleus Nucleus DHC This compound PPARg PPARγ DHC->PPARg activates LXR LXR DHC->LXR RXR RXR PPARg->RXR a activates a->RXR PPRE PPRE RXR->PPRE binds LXRE LXRE RXR->LXRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression LXRE->Gene_Expression Metabolism Lipid Metabolism & Glucose Homeostasis Gene_Expression->Metabolism Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

A Meta-Analysis of 5,7-Dihydroxychromone: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the existing research on 5,7-Dihydroxychromone (DHC). By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this guide aims to illuminate the therapeutic promise of this natural flavonoid.

This compound, a flavonoid found in various plants including peanut shells, has garnered significant attention for its diverse pharmacological activities. This meta-analysis consolidates quantitative data from multiple studies to offer a clear comparison of its efficacy in neuroprotection, cancer, inflammation, and microbial inhibition. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound is underscored by its performance across a spectrum of biological assays. The following tables summarize the quantitative data on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, alongside comparative data for other relevant flavonoid compounds.

Anticancer Activity

While direct anticancer studies on this compound are limited in the reviewed literature, data from the structurally similar flavanone, Pinocembrin (5,7-dihydroxyflavanone), provides valuable insight into the potential of this structural class.

CompoundCell LineIC50 (µg/mL)Reference
Pinocembrin HT29 (Colon Cancer)58.9[1]
PC-3 (Prostate Cancer)>200[1]
A549 (Lung Cancer)30.9[1]
MDA-MB-231 (Breast Cancer)45.06[1]
SiHa (Cervical Cancer)>200[1]
Quercetin MDA-MB-231 (Breast Cancer)28.5[1]
A549 (Lung Cancer)184.44[1]
Anti-inflammatory and Antioxidant Activity

Direct quantitative data for the anti-inflammatory and antioxidant activities of this compound, such as IC50 values from DPPH or ABTS assays, were not prominently available in the reviewed literature. However, its neuroprotective effects are attributed to its potent activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses[2]. The anti-inflammatory potential is suggested by studies on its derivatives. For instance, a methoxy derivative of this compound has been shown to suppress the NF-κB signaling pathway, a critical mediator of inflammation.

Antimicrobial and Phytotoxic Activity

This compound has demonstrated notable inhibitory effects against certain fungal pathogens and plants.

Organism/PlantIC50 (µM)Reference
Rhizoctonia solani (Fungus)18[3]
Sclerotium rolfsii (Fungus)26[3]
Velvetleaf (Abutilon theophrasti)30[3]
Corn (Zea mays)50[3]
Peanut (Arachis hypogaea)65[3]
Wheat (Triticum aestivum)200[3]

In a comparative context, the related flavones luteolin and chrysin were found to promote the growth of Bradyrhizobium sp. at 10µM, whereas this compound had no effect on its growth at the same concentration[3].

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed in the literature, the following diagrams have been generated using Graphviz.

G cluster_0 Neuroprotective Mechanism of this compound DHC This compound Nrf2 Nrf2 DHC->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Promotes OxidativeStress Oxidative Stress OxidativeStress->Neuroprotection

Figure 1: Neuroprotective signaling pathway of this compound.

G cluster_1 General Workflow for In Vitro Anticancer Assay CancerCells Cancer Cell Culture CompoundTreatment Treatment with This compound (or analogue) CancerCells->CompoundTreatment Incubation Incubation (e.g., 24, 48, 72h) CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 determination) ViabilityAssay->DataAnalysis

Figure 2: Experimental workflow for assessing anticancer activity.

Detailed Experimental Protocols

For researchers looking to build upon the existing literature, the following are detailed methodologies for key experiments cited in this guide.

Neuroprotection Assay in SH-SY5Y Cells

This protocol is based on the methodology used to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in human neuroblastoma SH-SY5Y cells[2].

1. Cell Culture and Treatment:

  • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Following pre-treatment, cells are exposed to a neurotoxin such as 6-OHDA to induce oxidative stress and apoptosis.

2. Cell Viability Assay (MTT Assay):

  • After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

3. Western Blot Analysis for Nrf2 Pathway Activation:

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key proteins in the Nrf2 pathway (e.g., Nrf2, HO-1, NQO1) and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system.

Antifungal Radial Growth Inhibition Assay

This protocol is adapted from the methodology used to determine the antifungal activity of this compound[3].

1. Fungal Culture:

  • The test fungi (Rhizoctonia solani and Sclerotium rolfsii) are maintained on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

2. Preparation of Test Plates:

  • This compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.

  • The stock solution is added to the molten PDA at various final concentrations to prepare the test plates. Control plates contain the solvent alone.

3. Inoculation and Incubation:

  • A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each test and control plate.

  • The plates are incubated at an appropriate temperature in the dark.

4. Measurement of Fungal Growth:

  • The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • The percentage of growth inhibition is calculated relative to the control.

  • The I50 value (the concentration that inhibits 50% of fungal growth) is determined from the dose-response curve.

This meta-analysis highlights the significant therapeutic potential of this compound. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully elucidate its efficacy and mechanisms of action for potential clinical applications.

References

Safety Operating Guide

Proper Disposal Procedures for 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 5,7-Dihydroxychromone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Safety Information

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is designated as slightly hazardous to water (Water Hazard Class 1).[1] Therefore, it is imperative to prevent its entry into sewer systems or ground and surface water.[1] Standard precautionary measures for handling chemicals should always be followed.

Summary of Hazard Ratings:

Hazard ClassificationRatingDescription
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Material that on exposure under fire conditions would offer no hazard beyond that of ordinary combustible material.[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0No significant risk to health, not flammable or reactive.[1]
GHS Label Elements NoneThe substance is not classified as hazardous.[1]
Environmental Hazard Water Hazard Class 1Slightly hazardous for water.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, solution, or empty container). The overarching principle is to manage all chemical waste through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2]

Disposal of Solid this compound Waste

Unused or waste this compound in its solid, crystalline form should be disposed of as chemical waste.

Procedure:

  • Containment: Place the solid waste in a suitable, sealable container. Ensure the container is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]

  • Labeling: Affix a hazardous waste tag to the container.[2] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • The quantity of the waste.

    • The date of waste generation.

    • Your name, department, and laboratory room number.[2]

    • The words "Hazardous Waste".[2]

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. Ensure it is segregated from incompatible materials.[3]

  • Pickup: Arrange for pickup by your institution's EHS department according to their specific procedures.[2][4]

Disposal of this compound Solutions

Solutions of this compound, typically prepared in solvents like methanol or DMSO, must be treated as hazardous waste due to the nature of the solvent.

Procedure:

  • Containment: Collect the solution in a designated, sealable waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[5]

  • Labeling: Label the container clearly as "Hazardous Waste".[2] On the tag, list all chemical constituents and their approximate percentages (e.g., "this compound in Methanol, <1%"; "Methanol, >99%").[2]

  • Storage: Keep the waste container tightly closed except when adding waste.[6] Store it in a secondary containment bin within a designated satellite accumulation area.

  • Pickup: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your EHS office.[4]

Disposal of Empty Containers

Containers that previously held this compound must be decontaminated before being disposed of as regular trash.

Procedure:

  • Decontamination: Perform a triple rinse of the empty container with a suitable solvent that can dissolve the chemical, such as methanol.[3][6]

  • Rinsate Collection: The solvent rinsate from the three rinses must be collected and disposed of as hazardous chemical waste, following the procedure for solutions described above.[6]

  • Container Disposal: After triple-rinsing and allowing the container to air-dry in a ventilated area (e.g., a chemical fume hood), deface or remove the original chemical label.[3][4] The clean, dry, and unlabeled container can then be disposed of in the regular laboratory trash.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound in its various forms.

G cluster_start Start: Identify Waste Type cluster_form Form of Waste cluster_procedure Disposal Procedure start This compound Waste solid Solid Powder start->solid solution Solution (in Methanol/DMSO) start->solution container Empty Container start->container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_solution Collect in Labeled Solvent Waste Container solution->collect_solution triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_solution->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash triple_rinse->dispose_container After rinsing and drying collect_rinsate->collect_solution

References

Essential Safety and Logistical Information for Handling 5,7-Dihydroxychromone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe use and disposal of 5,7-Dihydroxychromone, a flavone decomposition product with notable biological activities. Adherence to these protocols is critical for personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment

There is conflicting information regarding the immediate hazards of this compound. While one safety data sheet (SDS) does not classify it as hazardous under the Globally Harmonized System (GHS), another indicates that it causes skin and serious eye irritation. Therefore, it is prudent to handle this compound as a potential skin and eye irritant and take all necessary precautions.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound in a laboratory setting. This is the minimum required PPE and should be supplemented based on a risk assessment of the specific experimental procedure.[1][2][3]

Equipment Specifications Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.[1]
Hand Protection Disposable nitrile gloves.Provides protection against incidental skin contact.[1] Gloves should be changed immediately if contaminated. For prolonged or direct contact, consider gloves with higher chemical resistance.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.Use a NIOSH-approved respirator if there is a risk of inhaling dust, especially when handling larger quantities or if the ventilation is inadequate.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receiving to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.

  • Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[4]

2. Preparation for Use:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Have a chemical spill kit readily accessible.

3. Weighing the Solid Compound:

  • To minimize the generation of airborne dust, handle the solid carefully.

  • Use a spatula to transfer the desired amount of this compound to a weighing boat or paper.

  • Avoid pouring the solid directly from the main container to prevent contamination and spills.

  • Immediately close the container lid after dispensing the chemical.[3]

4. Preparing Solutions:

  • When preparing solutions, slowly add the weighed solid to the solvent to avoid splashing.

  • If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

  • Clearly label the container with the solution's name, concentration, date of preparation, and any relevant hazards.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), should be considered chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Collect solid waste in a designated, leak-proof, and clearly labeled solid waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled liquid waste container.[7]

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture by percentage.[7]

  • Keep waste containers securely closed except when adding waste.[6]

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Ensure waste containers are stored away from incompatible materials to prevent accidental reactions.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Follow all institutional guidelines and regulatory requirements for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment disp_segregate Segregate Waste (Solid & Liquid) handling_experiment->disp_segregate Proceed to Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.